5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
Description
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Properties
IUPAC Name |
5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8,11H,1H3,(H,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMPECSQUMNGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2C(=O)NC(=NC2=O)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455570 | |
| Record name | 5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150728-12-4 | |
| Record name | 5-(2-Methoxyphenoxy)[2,2′-bipyrimidine]-4,6(1H,5H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150728-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2,2'-Bipyrimidine]-4,6(1H,5H)-dione, 5-(2-methoxyphenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, a key intermediate in the preparation of the endothelin receptor antagonist, Bosentan. This document outlines the synthetic pathway, experimental protocols, and relevant characterization data. Furthermore, it contextualizes the significance of this compound by illustrating its role in the broader endothelin signaling pathway.
Chemical Compound Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 150728-12-4 |
| Molecular Formula | C₁₅H₁₂N₄O₄ |
| Molecular Weight | 312.28 g/mol |
| Appearance | Yellow solid[1] or White to off-white powder[2] |
| Purity | 98%[3], 99%+[4] |
| Density | 1.45 g/cm³[3][5][6][7] |
| Refractive Index | 1.676[2][3][5][6][7] |
Synthesis Protocol
The synthesis of this compound is achieved through a three-step process, culminating in the condensation of two key precursors.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Synthesis of Diethyl 2-(2-methoxyphenoxy)malonate
This precursor is synthesized via a nucleophilic substitution reaction between guaiacol and diethyl malonate.
Experimental Protocol:
-
Dissolve sodium (exact molar equivalent to guaiacol) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
-
To this solution, add guaiacol.
-
Slowly add diethyl malonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(2-methoxyphenoxy)malonate.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of 2-Amidinopyrimidinium Benzenesulfonate
This reagent is prepared from 2-aminopyrimidine. While a specific protocol for the benzenesulfonate salt was not found, a general approach for the synthesis of amidinium salts from amines can be inferred.
Inferred Experimental Protocol:
-
Dissolve 2-aminopyrimidine in a suitable aprotic solvent such as pyridine.
-
Cool the solution in an ice bath.
-
Slowly add benzenesulfonyl chloride to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
The resulting precipitate, 2-amidinopyrimidinium benzenesulfonate, is collected by filtration.
-
Wash the precipitate with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities.
-
Dry the product under vacuum.
Step 3: Synthesis of this compound
The final product is obtained through the condensation of the two previously synthesized precursors.
Experimental Protocol: [1]
-
Under a nitrogen atmosphere, dissolve sodium (0.69 g, 30 mmol) in anhydrous ethanol (40 mL).
-
To this solution, add diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol) and 2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol) in an ethanol (30 mL) solution.
-
Heat the reaction mixture to reflux for 16 hours.
-
Upon completion, pour the mixture into ice water.
-
Acidify the solution with 3M hydrochloric acid to a pH of approximately 2.
-
Concentrate the solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry to yield the final product.
Quantitative Data:
| Parameter | Value |
| Yield | 25%[1] |
| Mass | 804 mg[1] |
Characterization Data: [1]
-
¹H NMR (300 MHz, DMSO-d₆) δ: 3.84 (s, 3H), 6.68 (d, J = 6.9 Hz, 1H), 6.77 (t, J = 7.5 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 6.9 Hz, 1H), 9.05 (d, J = 5.1 Hz, 2H), 12.19 (br, 2H).
-
ESI-MS (m/z): 313 (M + H⁺).
Biological Context: Role as a Bosentan Intermediate in the Endothelin Signaling Pathway
This compound is a crucial intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[8][9] Bosentan functions by blocking the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B.[5][6][10] This action prevents the downstream signaling that leads to vasoconstriction and cell proliferation.[3][11]
The following diagram illustrates the endothelin signaling pathway and the inhibitory action of Bosentan.
Caption: Endothelin signaling pathway and the inhibitory action of Bosentan.
References
- 1. Articles [globalrx.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phassociation.org [phassociation.org]
- 5. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2010012637A1 - Process for the preparation of bosentan - Google Patents [patents.google.com]
- 9. Method of synthesis of bosentan, its polymorphic forms and its salts - Patent 2248805 [data.epo.org]
- 10. Bosentan - Wikipedia [en.wikipedia.org]
- 11. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes key identification data, physicochemical properties, a detailed synthesis protocol, and available analytical data.
Chemical Properties and Identification
This compound is a heterocyclic organic compound. Its core structure features a bipyrimidine scaffold substituted with a methoxyphenoxy group.
| Identifier | Value | Reference |
| IUPAC Name | 5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)-1H-pyrimidine-4,6-dione | [1] |
| CAS Number | 150728-12-4 | [1][2] |
| Molecular Formula | C₁₅H₁₂N₄O₄ | [1][2] |
| Molecular Weight | 312.28 g/mol | [1][2] |
| Canonical SMILES | COC1=CC=CC=C1OC2C(=O)NC(=NC2=O)C3=NC=CC=N3 | [1] |
| InChI Key | ZJMPECSQUMNGPA-UHFFFAOYSA-N | [1] |
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of the compound is provided below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 4 |
| Exact Mass | 312.08585488 Da |
| Topological Polar Surface Area | 103 Ų |
| Heavy Atom Count | 23 |
| Complexity | 490 |
Synthesis Protocol
The synthesis of this compound can be achieved through a condensation reaction. The following protocol is based on available literature.
Materials:
-
Diethyl 2-(2-methoxyphenoxy)malonate
-
2-Amidinopyrimidinium benzenesulfonate
-
Sodium metal
-
Anhydrous ethanol
-
3M Hydrochloric acid
-
Ice
Procedure:
-
Under a nitrogen atmosphere, dissolve sodium (0.69 g, 30 mmol) in anhydrous ethanol (40 mL).
-
To this solution, add diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol) followed by a solution of 2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol) in ethanol (30 mL).
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After completion, pour the reaction mixture into ice water.
-
Acidify the mixture to a pH of approximately 2 using 3M hydrochloric acid.
-
Concentrate the solution until a precipitate forms.
-
Collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the final product.
Yield: 804 mg of a yellow solid (25% yield).[2]
Analytical Data
The following analytical data has been reported for the synthesized compound:
| Analysis Type | Data | Reference |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.84 (s, 3H), 6.68 (d, J = 6.9 Hz, 1H), 6.77 (t, J = 7.5 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 6.9 Hz, 1H), 9.05 (d, J = 5.1 Hz, 2H), 12.19 (br, 2H) | [2] |
| ESI-MS | m/z = 313 (M + H)⁺ | [2] |
Experimental Workflow
The synthesis of this compound can be visualized as a multi-step process involving the preparation of starting materials and the final condensation reaction.
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Further research and experimental studies are required to elucidate the potential pharmacological effects of this compound.
Future Directions
To fully characterize this compound for its potential in drug development, future research should focus on:
-
Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, and solubility in various solvents.
-
Biological Screening: A comprehensive screening of the compound against a panel of biological targets to identify any potential therapeutic activities.
-
Mechanism of Action Studies: If any biological activity is identified, further studies to determine the specific mechanism of action and identify the molecular targets and signaling pathways involved.
-
In Vitro and In Vivo Studies: Evaluation of the compound's efficacy and safety in relevant cellular and animal models.
This technical guide provides a solid foundation of the chemical properties of this compound. The lack of biological data highlights a significant opportunity for further investigation into the potential therapeutic applications of this novel chemical entity.
References
An In-depth Technical Guide on the Structural Analysis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
This technical guide provides a comprehensive overview of the structural analysis, synthesis, and physicochemical properties of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Identification
Chemical Name: this compound[1] CAS Number: 150728-12-4[1][2][3] Molecular Formula: C₁₅H₁₂N₄O₄[1][2] Molecular Weight: 312.28 g/mol [1][2]
Physicochemical and Computed Properties
The following table summarizes the key physicochemical and computed properties of the title compound.
| Property | Value | Source |
| Molecular Weight | 312.28 | [1][2] |
| Exact Mass | 312.08585488 Da | [2][3] |
| XLogP3 | 1.1 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Topological Polar Surface Area | 103 Ų | [2][3] |
| Complexity | 490 | [2][3] |
| Appearance | White to light yellow powder/crystal | [4] |
Synthesis Protocol
The synthesis of this compound can be achieved via a multi-step process. The final key step involves the condensation of diethyl 2-(2-methoxyphenoxy)malonate with 2-amidinopyrimidinium benzenesulfonate.[1]
Step 3: Synthesis of 5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidine-4,6(1H,5H)-dione [1]
-
Reactants:
-
Sodium (0.69 g, 30 mmol)
-
Anhydrous ethanol (40 mL + 30 mL)
-
Diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol)
-
2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol)
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve sodium in 40 mL of anhydrous ethanol.
-
Add diethyl 2-(2-methoxyphenoxy)malonate and a solution of 2-amidinopyrimidinium benzenesulfonate in 30 mL of ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 16 hours.
-
After the reaction is complete, pour the mixture into ice water.
-
Acidify the solution with 3M hydrochloric acid to a pH of approximately 2.
-
Concentrate the solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry.
-
-
Yield: 804 mg of a yellow solid (25% yield).[1]
Below is a workflow diagram illustrating the synthesis process.
Caption: Synthesis workflow for the target compound.
Structural and Spectroscopic Data
Characterization data is crucial for confirming the identity and purity of the synthesized compound.
Spectroscopic Data for this compound
The following data has been reported for the title compound.[1]
| Technique | Data |
| ¹H NMR (300 MHz, DMSO-d6) | δ 3.84 (s, 3H), 6.68 (d, J = 6.9 Hz, 1H), 6.77 (t, J = 7.5 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 6.9 Hz, 1H), 9.05 (d, J = 5.1 Hz, 2H), 12.19 (br, 2H) |
| ESI-MS | m/z = 313 (M + H⁺) |
Characterization of Key Precursor: 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
More extensive characterization is often available for stable precursors. The data for the chlorinated precursor (CAS No. 150728-13-5) is provided below for reference, as it is integral to the synthesis pathway of related compounds like Bosentan.[5]
| Technique | Indication |
| ¹H-NMR | Confirms proton environment |
| Mass Spectrometry (MS) | Confirms molecular weight |
| HPLC | Determines purity |
| Infrared Spectroscopy (IR) | Identifies functional groups |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability |
Potential Biological Activity and Signaling Pathways (Hypothetical)
While no specific biological activity has been published for this compound, the pyrimidine-dione scaffold is a privileged structure in medicinal chemistry, known to exhibit a range of biological activities.[6][7][8] Derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[7][8][9] For instance, certain pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors, suggesting a role in cancer therapy.[10]
Based on this, a hypothetical signaling pathway is proposed where the compound acts as an inhibitor of a key cellular kinase, a common mechanism for anticancer agents.
Caption: Hypothetical inhibition of a kinase cascade.
Proposed Experimental Protocols
To investigate the potential biological activities of this compound, the following experimental protocols, adapted from methodologies used for similar pyrimidine derivatives, are proposed.[8][11]
In Vitro Kinase Inhibitory Assay
This protocol is designed to determine the compound's ability to inhibit a specific kinase.
-
Objective: To calculate the IC₅₀ value of the compound against a target kinase.
-
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the kinase, the substrate peptide, and the test compound dilution (or DMSO for control).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[11]
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
-
Objective: To determine the lowest concentration of the compound that inhibits visible microbial growth.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Test compound dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microplate
-
-
Procedure:
-
Prepare a standardized inoculum of the microbial strain.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.
-
Add the microbial inoculum to each well.
-
Include a positive control (medium + inoculum + standard antibiotic) and a negative control (medium + inoculum + DMSO).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
-
References
- 1. This compound | 150728-12-4 [chemicalbook.com]
- 2. (2,2'-Bipyrimidine)-4,6(1H,5H)-dione, 5-(2-methoxyphenoxy)- | C15H12N4O4 | CID 11109730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound, CasNo.150728-12-4 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jksus.org [jksus.org]
- 10. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Molecular formula and weight of this bipyrimidine dione
To provide a comprehensive technical guide on the molecular formula and weight of a specific bipyrimidine dione, it is first necessary to identify the compound . The term "bipyrimidine dione" refers to a class of chemical structures, and the specific properties will vary for each individual molecule within this class.
Please specify the particular bipyrimidine dione of interest by providing its common name, IUPAC name, CAS number, or a representation of its chemical structure.
Once the specific bipyrimidine dione is identified, a detailed technical guide can be developed, including:
-
Molecular Formula and Weight: The precise molecular formula and calculated molecular weight will be provided.
-
Quantitative Data Summary: A structured table will be created to present key quantitative data such as melting point, boiling point, solubility, and any relevant spectroscopic data (e.g., NMR, IR, Mass Spectrometry peaks).
-
Experimental Protocols: Detailed methodologies for the synthesis, purification, and characterization of the specified bipyrimidine dione will be outlined. This will include reagents, reaction conditions, and analytical techniques used for verification.
-
Signaling Pathway and Workflow Diagrams: If the bipyrimidine dione is known to be involved in any biological signaling pathways or specific experimental workflows, these will be visualized using Graphviz (DOT language) as requested.
For example, if the bipyrimidine dione of interest were 5,5'-bipyrimidine-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, the process would begin by determining its specific molecular formula and weight. Following this, relevant experimental data and biological interactions would be researched to populate the subsequent sections of the technical guide.
Awaiting the specific compound information to proceed with generating the in-depth technical guide.
An In-depth Technical Guide to 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione: A Key Intermediate in Endothelin Receptor Antagonist Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, a multifaceted heterocyclic compound, holds a significant position in medicinal chemistry, primarily as a pivotal intermediate in the synthesis of the dual endothelin receptor antagonist, bosentan. This technical guide provides a comprehensive overview of its discovery, synthesis, and critical role in the development of this important therapeutic agent. While the intrinsic biological activity of this molecule has not been extensively reported, its chemical properties and reactivity have been harnessed to construct a complex and potent drug molecule. This document details the synthetic pathways leading to this compound, its physicochemical characteristics, and its subsequent conversion to bosentan, offering valuable insights for researchers in drug discovery and process chemistry.
Introduction
The discovery and development of endothelin receptor antagonists marked a significant advancement in the treatment of pulmonary arterial hypertension (PAH).[1][2] Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of various cardiovascular diseases.[3] Its effects are mediated through two receptor subtypes, ETA and ETB.[3] Bosentan, the first orally active dual endothelin receptor antagonist, was a groundbreaking therapy for PAH developed by Actelion Pharmaceuticals.[1][4] The chemical architecture of bosentan is complex, and its synthesis involves a multi-step process. A key building block in this synthesis is this compound. This guide focuses on the history, synthesis, and chemical importance of this crucial, yet often overlooked, intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 150728-12-4 | [5][6][7] |
| Molecular Formula | C₁₅H₁₂N₄O₄ | [5][6][7] |
| Molecular Weight | 312.28 g/mol | [5][6] |
| Appearance | White to off-white powder | [7] |
| IUPAC Name | 5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)-1,5-dihydropyrimidine-4,6-dione |
History of Discovery and Use
The history of this compound is intrinsically linked to the development of bosentan. Its discovery was not as a standalone pharmacologically active agent, but as a critical structural component in the synthetic strategy for this novel endothelin receptor antagonist. The initial synthesis and its use as an intermediate are detailed in patents filed by Actelion Pharmaceuticals, with U.S. Patent 5,292,740 being a key publication in this area.[8][9][10] The choice of this particular bipyrimidine scaffold was likely the result of extensive structure-activity relationship (SAR) studies aimed at identifying potent and orally bioavailable endothelin receptor antagonists.[11][12][13][14]
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of the title compound is provided below, based on established literature.[5]
Reaction:
-
Diethyl 2-(2-methoxyphenoxy)malonate + 2-Amidinopyrimidine → this compound
Procedure:
-
Under a nitrogen atmosphere, dissolve sodium metal (specific molar equivalents) in anhydrous ethanol.
-
To this solution, add diethyl 2-(2-methoxyphenoxy)malonate and 2-amidinopyrimidine hydrochloride sequentially.
-
Heat the reaction mixture to reflux for an extended period (e.g., 16 hours).
-
After cooling, pour the reaction mixture into ice water.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2-3.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry under vacuum to yield the desired product.
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 8.90 (d, J=4.8 Hz, 2H), 7.45 (t, J=4.8 Hz, 1H), 7.1-6.8 (m, 4H), 5.5 (s, 1H), 3.8 (s, 3H).
-
MS (ESI): m/z 313.1 [M+H]⁺.
The synthesis workflow is illustrated in the following diagram:
Caption: Synthetic workflow for the preparation of the title compound.
Role in the Synthesis of Bosentan
This compound serves as a crucial precursor to a dichlorinated intermediate, which then undergoes substitution reactions to build the final bosentan molecule.
Key Transformation:
-
This compound → 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
This dichlorinated intermediate is then reacted with 4-tert-butylbenzenesulfonamide and subsequently with ethylene glycol to yield bosentan.[8][9][10]
The logical relationship of this intermediate in the synthesis of bosentan is depicted below:
Caption: Conversion of the title compound to bosentan.
Biological Activity and Signaling Pathways
There is a notable absence of published data on the intrinsic biological activity of this compound. Its development and documentation are almost exclusively within the context of its role as a synthetic intermediate. Therefore, no specific signaling pathways have been associated with this compound. Its value lies in its chemical structure, which provides the necessary scaffold for the elaboration into the pharmacologically active endothelin receptor antagonist, bosentan.
Conclusion
This compound is a chemically significant molecule whose history is interwoven with the development of a key therapeutic agent for pulmonary arterial hypertension. While it may not possess inherent biological activity of clinical relevance, its role as a pivotal intermediate in the synthesis of bosentan underscores the importance of strategic molecular design in drug discovery and development. This guide has provided a detailed account of its synthesis, properties, and its critical place in the construction of a life-saving medication. Further research into the biological activities of such intermediates, though not the primary focus during drug development, could potentially unveil novel pharmacological properties.
References
- 1. college-de-france.fr [college-de-france.fr]
- 2. researchgate.net [researchgate.net]
- 3. Macitentan - Wikipedia [en.wikipedia.org]
- 4. | BioWorld [bioworld.com]
- 5. This compound | 150728-12-4 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound, CasNo.150728-12-4 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 8. Improved Process For The Preparation Of Bosentan And Its Intermediate [quickcompany.in]
- 9. US20130245259A1 - Process for the preparation of bosentan monohydrate - Google Patents [patents.google.com]
- 10. US20100256371A1 - Processes for the preparation of bosentan and its intermediates thereof - Google Patents [patents.google.com]
- 11. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. sciensage.info [sciensage.info]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Bipyrimidine Dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bipyrimidine dione scaffold, a privileged heterocyclic structure, has emerged as a focal point in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have demonstrated significant potential in the development of novel therapeutic agents, particularly in the realms of oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth overview of the current understanding of the biological activities of bipyrimidine dione derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and drug development.
Anticancer Activity: A Primary Therapeutic Avenue
Bipyrimidine dione derivatives have shown remarkable promise as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key enzymes crucial for cancer cell proliferation and survival.
A notable study synthesized a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives, with one compound, XS23, demonstrating excellent antitumor activity.[1] This compound was found to inhibit tumor cell migration and proliferation in a concentration-dependent manner in A375 melanoma cells.[1] Further investigation revealed that XS23 induces apoptosis by elevating intracellular ROS levels, with a 5 μM concentration leading to 18% early and 4.68% late apoptosis.[1]
In another significant study, new bipyrimidine gold (III) dithiocarbamate complexes were synthesized and evaluated.[2][3] Several of these complexes were more cytotoxic than the standard chemotherapeutic agent cisplatin across a panel of cancer cell lines, including those resistant to cisplatin and doxorubicin.[2][3] The gold (III) complex C6, in particular, was shown to induce apoptosis, cause double-stranded DNA breaks, and increase ROS generation in PC3 prostate cancer cells.[2][3] It also inhibited PC3 cell migration and reduced tumor growth by over 70% in a mouse xenograft model without causing weight loss.[2][3]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected bipyrimidine dione derivatives against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Gold (III) Complex C6 | PC3 (Prostate) | Cytotoxicity | 0.62 | [2] |
| XS23 | A375 (Melanoma) | Apoptosis Assay | 5 (induces 18% early, 4.68% late apoptosis) | [1] |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (Cervical) | Cytotoxicity | 0.03 | [4] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 5d | Non-Small Cell Lung Cancer (NSCLC) | Colony Formation | ~90% inhibition at 10 µM | [5][6] |
Antimicrobial and Antiviral Activities
Beyond their anticancer properties, bipyrimidine and related pyrimidine dione derivatives have demonstrated significant potential as antimicrobial and antiviral agents.
Antimicrobial Activity
Novel pyrimidine-2,4-dione derivatives connected with 2H-thiopyran have been synthesized and tested for their antimicrobial activity.[4] One of the most active compounds, 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, exhibited a broad spectrum of activity, with a minimum inhibitory concentration (MIC) of 8 µg/mL against one Gram-positive and three Gram-negative bacteria.[4] This same compound showed potent antifungal activity against Candida albicans with an MIC of 0.25 µg/mL.[4]
Another study on novel dihydropyrimidine derivatives reported significant inhibitory activity against pathogenic bacteria, with MIC values of 32 and 64 μg/ml.[7] Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa were found to be the most susceptible.[7] Many of the tested compounds also displayed remarkable antifungal activity.[7]
Quantitative Analysis of Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | K. pneumoniae | 8 | [4] |
| E. coli | 8 | [4] | |
| P. aeruginosa | 8 | [4] | |
| E. faecalis | 8 | [4] | |
| C. albicans | 0.25 | [4] | |
| Various Dihydropyrimidine Derivatives | Pathogenic Bacteria | 32, 64 | [7] |
| A. niger & C. albicans | 32 | [7] |
Antiviral Activity
The pyrimidine scaffold is a key component in many antiviral drugs.[8] Research into pyrimido[4,5-d]pyrimidines has identified compounds with notable efficacy against human coronavirus 229E (HCoV-229E).[9] Specifically, derivatives featuring a cyclopropylamino group and an aminoindane moiety emerged as strong candidates for further investigation as anti-HCoV agents.[9] Furthermore, some pyrimidine derivatives have shown inhibitory activity against buffalopox and camelpox viruses.[10]
Enzyme Inhibition: A Key Mechanism of Action
A significant aspect of the biological activity of bipyrimidine dione derivatives lies in their ability to inhibit various enzymes, particularly protein kinases, which are often dysregulated in cancer and other diseases.[11]
The pyrido[2,3-d]pyrimidine skeleton, an isomer of bipyrimidine dione, has been a focus for developing potent kinase inhibitors.[12] For instance, derivatives of pyrido[2,3-d]pyrimidine have been designed as inhibitors of NEK6 kinase, an enzyme overexpressed in several cancers.[13] Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as inhibitors of d-dopachrome tautomerase (MIF2), suppressing the proliferation of non-small cell lung cancer cells.[5]
Quantitative Analysis of Enzyme Inhibition
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative 7h | MIF2 Tautomerase | 1.7 ± 0.1 µM | [6] |
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of bipyrimidine dione derivatives, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Materials:
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[14]
-
96-well microtiter plates
-
Human cancer cell lines
-
Culture medium
-
Test compounds (bipyrimidine dione derivatives)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[17]
-
Compound Treatment: Treat the cells with various concentrations of the bipyrimidine dione derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[14][17]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[14][15]
-
Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14][15]
-
Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[14][17] The plate can be shaken on an orbital shaker for 15 minutes to aid dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.[15]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
In Vitro Scratch Assay for Cell Migration
This assay assesses the effect of a compound on cell migration.[2]
Procedure:
-
Cell Seeding: Grow cells to confluence in a multi-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[2]
-
Treatment: Wash the cells to remove debris and add fresh medium containing the test compound or vehicle control.
-
Imaging: Photograph the scratch at time 0 and at regular intervals (e.g., every 12 hours) for up to 36 hours.[2]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration into the cell-free area.[2]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the complex biological processes affected by bipyrimidine dione derivatives is crucial for their rational design and development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for evaluating the anticancer potential of bipyrimidine dione derivatives.
Caption: Proposed mechanism of apoptosis induction by bipyrimidine dione derivatives.
Caption: Inhibition of key enzymes by bipyrimidine dione derivatives.
Conclusion and Future Directions
Bipyrimidine dione derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their significant anticancer, antimicrobial, and enzyme-inhibiting properties make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for specific biological targets.
-
Elucidation of novel mechanisms of action: To identify new therapeutic applications.
-
In vivo efficacy and safety profiling: To translate promising in vitro results into preclinical and clinical development.
The continued exploration of the chemical space around the bipyrimidine dione scaffold holds the potential to deliver next-generation therapeutic agents to address unmet medical needs in oncology and infectious diseases.
References
- 1. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives [mdpi.com]
- 3. Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 5. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. MTT (Assay protocol [protocols.io]
Technical Guide: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
InChIKey: ZJMPECSQUMNGPA-UHFFFAOYSA-N
This technical guide provides a comprehensive overview of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, a key intermediate in the synthesis of the dual endothelin receptor antagonist, Bosentan. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential biological context of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₄O₄ | [1][2] |
| Molecular Weight | 312.28 g/mol | [1][2] |
| CAS Number | 150728-12-4 | [1][2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | |
| InChIKey | ZJMPECSQUMNGPA-UHFFFAOYSA-N | [1][2] |
Synthesis
This compound is synthesized via a condensation reaction. A general synthetic workflow is depicted below.
Caption: General synthetic workflow for the preparation of the target compound.
Biological Context: Intermediate for Bosentan, an Endothelin Receptor Antagonist
This compound is a crucial building block for the synthesis of Bosentan, a potent dual antagonist of endothelin (ET) receptors ETA and ETB. Bosentan is utilized in the management of pulmonary arterial hypertension (PAH). The biological activity of Bosentan provides the relevant context for understanding the significance of its synthetic intermediates.
Endothelin Signaling Pathway
The endothelin system plays a critical role in vasoconstriction and cell proliferation. The pathway is initiated by the binding of endothelin peptides (ET-1, ET-2, ET-3) to their cognate G-protein coupled receptors, ETA and ETB.
Caption: Simplified endothelin signaling pathway and the action of Bosentan.
Biological Activity of Bosentan
Bosentan competitively inhibits the binding of endothelin-1 to both ETA and ETB receptors, with a slightly higher affinity for the ETA receptor. This dual antagonism leads to vasodilation and antiproliferative effects, which are beneficial in the treatment of PAH. The binding affinities of Bosentan are summarized in Table 2.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| ETA | 4.7 - 27 nM | [3] |
| ETB | 95 - 770 nM | [3] |
Experimental Protocols
While specific experimental data for this compound is not publicly available, researchers evaluating novel endothelin receptor antagonists derived from this intermediate would typically perform the following assays.
Endothelin Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing either human ETA or ETB receptors.
-
Radioligand: Use a radiolabeled endothelin peptide, such as [¹²⁵I]-ET-1, as the competitive ligand.
-
Assay: Incubate the receptor-containing membranes with the radioligand in the presence of increasing concentrations of the test compound.
-
Separation: Separate the bound and free radioligand using filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently determine the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Culture cells expressing either ETA or ETB receptors.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound.
-
ET-1 Stimulation: Stimulate the cells with a fixed concentration of ET-1.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or a fluorometer.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of the ET-1-induced calcium response.
The following diagram illustrates the general workflow for screening potential endothelin receptor antagonists.
Caption: A typical screening workflow for identifying endothelin receptor antagonists.
Conclusion
This compound is a valuable chemical intermediate. Its significance is derived from its role in the synthesis of Bosentan, a clinically important dual endothelin receptor antagonist. While direct biological data on this intermediate is scarce, the understanding of the endothelin signaling pathway and the mechanism of action of Bosentan provides a robust framework for the design and evaluation of new therapeutic agents in this class. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to characterize novel compounds targeting the endothelin system.
References
Technical Guide: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione - A Key Intermediate in the Synthesis of Bosentan
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is a crucial chemical intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist. Bosentan is a widely used therapeutic agent for the management of pulmonary artery hypertension (PAH). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pivotal role of this intermediate in the manufacturing of Bosentan. While this compound is not pharmacologically active itself, its structural features are essential for the construction of the final drug substance.
Chemical Identity and Properties
The fundamental characteristics of this compound are summarized below.
SMILES Notation: COc1ccccc1OC2C(=O)NC(=NC2=O)c3ncccn3
Table 1: Physicochemical Properties [1][2][3]
| Property | Value |
| Molecular Formula | C15H12N4O4 |
| Molecular Weight | 312.28 g/mol |
| CAS Number | 150728-12-4 |
| Appearance | White to off-white powder |
| Density | 1.45 g/cm³ |
| Refractive Index | 1.676 |
| Topological Polar Surface Area | 103 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 4 |
Synthesis of this compound
The synthesis of the title compound is a key step in the overall production of Bosentan. A general and widely referenced method involves the condensation of diethyl 2-(2-methoxyphenoxy)malonate with 2-amidinopyrimidine.
Experimental Protocol
Materials:
-
Diethyl 2-(2-methoxyphenoxy)malonate
-
2-Amidinopyrimidinium benzenesulfonate (or a similar amidine salt)
-
Sodium metal
-
Anhydrous ethanol
-
3M Hydrochloric acid
-
Ice
Procedure: [4]
-
Under a nitrogen atmosphere, dissolve sodium metal (0.69 g, 30 mmol) in anhydrous ethanol (40 mL).
-
To this solution, add diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol) followed by a solution of 2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol) in ethanol (30 mL).
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Acidify the aqueous mixture with 3M hydrochloric acid to a pH of approximately 2.
-
Concentrate the solution until a precipitate forms.
-
Collect the solid product by filtration.
-
Wash the precipitate with water and dry to obtain the final product.
Yield: A 25% yield of a yellow solid product has been reported for a similar synthesis.[4]
Characterization Data: [4]
-
¹H NMR (300 MHz, DMSO-d6): δ 3.84 (s, 3H), 6.68 (d, J = 6.9 Hz, 1H), 6.77 (t, J = 7.5 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 6.9 Hz, 1H), 9.05 (d, J = 5.1 Hz, 2H), 12.19 (br, 2H).
-
ESI-MS: m/z = 313 (M + H⁺).
Role in Bosentan Synthesis
This compound serves as the core scaffold upon which the final structure of Bosentan is built. The subsequent synthetic steps involve the chlorination of the pyrimidine-dione ring followed by the introduction of the sulfonamide and ethylene glycol ether moieties.
Synthetic Workflow to Bosentan
The following diagram illustrates the logical progression from the intermediate to the final active pharmaceutical ingredient, Bosentan.
Caption: Synthetic pathway from starting materials to Bosentan.
Conclusion
This compound is a non-pharmacologically active compound that holds significant importance in the field of medicinal chemistry and drug development due to its role as a key intermediate in the synthesis of the endothelin receptor antagonist, Bosentan. A thorough understanding of its synthesis and chemical properties is essential for the efficient and scalable production of this life-saving medication. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the synthesis and development of related pharmaceutical agents.
References
Methodological & Application
Application Notes and Protocols: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is a heterocyclic compound primarily utilized as a key intermediate in the synthesis of advanced pharmaceutical ingredients. Its chemical structure, featuring a bipyrimidine core substituted with a methoxyphenoxy group, makes it a valuable building block in medicinal chemistry. The predominant application of this compound is in the multi-step synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this intermediate in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 150728-12-4 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₂N₄O₄ | [1][2][3][4] |
| Molecular Weight | 312.28 g/mol | [1][5] |
| Appearance | White to off-white or yellow solid/powder | |
| Purity | Typically >98% (HPLC) | [6] |
Core Application: Intermediate in the Synthesis of Bosentan
The primary and well-documented use of this compound is as a precursor to 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, a crucial intermediate in the synthesis of Bosentan. The dione undergoes a chlorination reaction to yield the dichloro derivative, which is then further functionalized to produce the final active pharmaceutical ingredient.
Below is a diagram illustrating the synthetic pathway from the dione to the subsequent dichloro intermediate in the context of Bosentan synthesis.
Caption: Synthetic workflow for the utilization of the target dione.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from diethyl 2-(2-methoxyphenoxy)malonate and 2-amidinopyrimidinium benzenesulfonate.[1]
Materials:
-
Diethyl 2-(2-methoxyphenoxy)malonate
-
2-Amidinopyrimidinium benzenesulfonate
-
Sodium metal
-
Anhydrous ethanol
-
3M Hydrochloric acid
-
Ice
Procedure:
-
Under a nitrogen atmosphere, dissolve sodium (0.69 g, 30 mmol) in anhydrous ethanol (40 mL).
-
To this solution, add diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol) followed by a solution of 2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol) in ethanol (30 mL).
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After completion, pour the reaction mixture into ice water.
-
Acidify the mixture with 3M hydrochloric acid to a pH of approximately 2.
-
Concentrate the solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry to yield the product.
Quantitative Data:
| Product | Yield | Appearance |
| This compound | 25% (804 mg) | Yellow solid |
Characterization Data:
-
¹H NMR (300 MHz, DMSO-d₆): δ 3.84 (s, 3H), 6.68 (d, J = 6.9 Hz, 1H), 6.77 (t, J = 7.5 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 6.9 Hz, 1H), 9.05 (d, J = 5.1 Hz, 2H), 12.19 (br, 2H).[1]
-
ESI-MS: m/z = 313 (M + H⁺).[1]
Protocol 2: Chlorination to 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
This protocol describes the conversion of the dione to its dichloro derivative, a key step in the synthesis of Bosentan.[6]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Water
Procedure:
-
To a suitable reactor, add phosphorus oxychloride (343.70 g).
-
Add this compound (175.0 g).
-
Heat the reaction mixture to reflux and stir under reflux conditions for 4 hours. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to 40-50 °C.
-
Further cool the mixture to 5-10 °C.
-
Slowly and carefully quench the reaction mixture by pouring it into 2.625 liters of water maintained at 5-10 °C.
-
Continue stirring the resulting slurry at 5-10 °C for 2 hours.
-
Filter the mixture and wash the wet filter cake three times with 175.0 mL of water each.
-
Dry the wet filter cake under vacuum at 55-60 °C for 8 hours to obtain the final product.
Quantitative Data:
| Product | Yield | Purity (HPLC) |
| 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | 93% (182 g) | >98% |
Logical Relationship Diagram
The following diagram illustrates the logical flow from starting material to its primary synthetic application.
Caption: Logical flow of the dione's primary synthetic use.
Conclusion
This compound serves a highly specific yet critical role in organic synthesis, primarily as an intermediate in the manufacturing of the pharmaceutical agent Bosentan. The protocols provided herein detail its synthesis and its subsequent, principal transformation via chlorination. For researchers and professionals in drug development, understanding the synthesis and reactivity of this intermediate is essential for the efficient production of Bosentan and potentially for the design of novel related compounds. At present, there is limited information on the broader synthetic utility of this compound beyond this specific application.
References
- 1. This compound | 150728-12-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. (2,2'-Bipyrimidine)-4,6(1H,5H)-dione, 5-(2-methoxyphenoxy)- | C15H12N4O4 | CID 11109730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | 150728-13-5 [chemicalbook.com]
Application Notes and Protocols: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the synthesis and application of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, a key intermediate in the synthesis of Bosentan. Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension.[1][2][3][4]
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 150728-12-4 | [5][6][7] |
| Molecular Formula | C15H12N4O4 | [5][6][7] |
| Molecular Weight | 312.28 g/mol | [5] |
| Appearance | Yellow solid | [5] |
| Purity | Typically ≥98% | [7] |
Application as a Pharmaceutical Intermediate
This compound is a crucial building block in the multi-step synthesis of Bosentan. Its chemical structure contains the core bicyclic pyrimidine dione moiety and the methoxyphenoxy side chain, which are essential features of the final drug molecule. The subsequent chemical transformations to yield Bosentan involve the chlorination of the dione and subsequent reaction with other intermediates.
Logical Relationship: Synthesis of Bosentan
The following diagram illustrates the position of this compound in the overall synthesis of Bosentan.
References
- 1. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 2. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. Bosentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | 150728-12-4 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound, CasNo.150728-12-4 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
Application Notes and Protocols for Cell-Based Assays with 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a lack of published scientific literature detailing the specific biological activity and established cell-based assay protocols for 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. The following application notes and protocols are provided as a comprehensive, hypothetical guide for the investigation of this compound's potential anti-inflammatory properties, based on the known activities of related pyrimidine-dione derivatives.[1][2][3][4][5][6][7][8][9][10] These protocols are intended to serve as a starting point for research and will require optimization for specific experimental conditions.
Introduction
Pyrimidine-4,6-dione derivatives have been identified as a promising class of compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3][7][8][10][11][12] A common mechanism underlying the anti-inflammatory effects of such compounds is the modulation of key signaling pathways involved in the immune response, such as the Toll-like receptor (TLR) and Nuclear Factor-kappa B (NF-κB) pathways.[5][9] This document outlines a series of cell-based assays to hypothetically characterize the anti-inflammatory effects of the novel compound this compound, hereafter referred to as Compound X.
The proposed mechanism of action to be investigated is the inhibition of the TLR2 signaling cascade, leading to reduced activation of the NF-κB pathway and subsequent downregulation of pro-inflammatory cytokine production.
Hypothesized Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action for Compound X, where it is proposed to inhibit a component of the TLR2 signaling pathway, ultimately leading to the suppression of inflammatory gene expression.
Caption: Hypothesized TLR2/NF-κB signaling pathway and potential inhibition by Compound X.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for characterizing the anti-inflammatory activity of Compound X.
Caption: Experimental workflow for characterizing the anti-inflammatory activity of Compound X.
Data Presentation
Table 1: Cytotoxicity of Compound X
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Table 2: Inhibition of NF-κB Reporter Activity by Compound X
| Compound X (µM) | Luciferase Activity (RLU) | % Inhibition |
| 0 (No Stimulant) | ||
| 0 (Stimulant only) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 |
Table 3: Effect of Compound X on p65 Nuclear Translocation
| Treatment | % Cells with Nuclear p65 |
| Untreated | |
| Stimulant only | |
| Stimulant + Compound X (1 µM) | |
| Stimulant + Compound X (10 µM) | |
| Stimulant + Compound X (50 µM) |
Table 4: Inhibition of Pro-inflammatory Cytokine Production by Compound X
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Untreated | ||
| Stimulant only | ||
| Stimulant + Compound X (1 µM) | ||
| Stimulant + Compound X (10 µM) | ||
| Stimulant + Compound X (50 µM) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic potential of Compound X and identify non-toxic concentrations for subsequent assays.
Materials:
-
Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Compound X stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Compound X in complete culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the old medium and add 100 µL of the diluted Compound X to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of Compound X on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
Complete culture medium.
-
Compound X stock solution.
-
NF-κB stimulant (e.g., Pam3CSK4 for TLR2).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Seed the reporter cell line in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of Compound X for 1-2 hours.
-
Stimulate the cells with the appropriate NF-κB agonist (e.g., 100 ng/mL Pam3CSK4) for 6-8 hours.[13]
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the data and calculate the percent inhibition.
p65 Nuclear Translocation by Immunofluorescence
Objective: To visualize and quantify the effect of Compound X on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
RAW 264.7 or THP-1 cells.
-
Compound X stock solution.
-
NF-κB stimulant.
-
4% Paraformaldehyde (PFA).
-
0.1% Triton X-100 in PBS.
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-p65.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with Compound X for 1-2 hours.
-
Stimulate with the NF-κB agonist for 30-60 minutes.
-
Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% BSA.
-
Incubate with the anti-p65 primary antibody, followed by the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of p65.
Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the effect of Compound X on the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Materials:
-
RAW 264.7 or THP-1 cells.
-
Compound X stock solution.
-
NF-κB stimulant (e.g., LPS or Pam3CSK4).
-
ELISA kits for TNF-α and IL-6.
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 24-well plate.
-
Pre-treat cells with non-toxic concentrations of Compound X for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for 18-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Analyze the data and calculate the percent inhibition of cytokine production.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a novel TLR2 signaling inhibitor with anti-viral activity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of Selumetinib, a Bipyrimidine MEK1/2 Inhibitor
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selumetinib (AZD6244) is a potent and selective, non-ATP competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2][3] MEK1/2 are dual-specificity protein kinases that play a central role in the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 attractive targets for therapeutic intervention. Selumetinib has shown anti-proliferative and pro-apoptotic properties in various cancer cell types and is approved for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[2] This document provides a detailed overview of the mechanism of action of Selumetinib and protocols for key in vitro experiments to assess its activity.
Mechanism of Action
Selumetinib exerts its inhibitory effect by binding to an allosteric pocket on the MEK1/2 enzymes, distinct from the ATP-binding site.[2] This binding event locks MEK1/2 in an inactive conformation, preventing their phosphorylation and subsequent activation of their downstream targets, extracellular signal-regulated kinases 1 and 2 (ERK1/2). The inhibition of ERK1/2 phosphorylation blocks the propagation of growth signals from the cell surface to the nucleus, ultimately leading to cell cycle arrest and apoptosis in cancer cells with a dysregulated MAPK pathway.
Data Presentation
The inhibitory activity of Selumetinib has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of Selumetinib required to inhibit cell proliferation by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.028 |
| SK-MEL-28 | Malignant Melanoma | >10 |
| HT-29 | Colon Adenocarcinoma | 0.048 |
| HCT 116 | Colon Carcinoma | 0.057 |
| NCI-H23 | Lung Adenocarcinoma | 0.018 |
| A549 | Lung Carcinoma | >10 |
| PANC-1 | Pancreatic Carcinoma | >10 |
| BxPC-3 | Pancreatic Adenocarcinoma | 0.005 |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathway Diagram
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by Selumetinib.
Caption: The RAS-RAF-MEK-ERK signaling pathway and Selumetinib's point of inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the in vitro activity of Selumetinib.
Caption: General workflow for in vitro evaluation of Selumetinib.
Experimental Protocols
MEK1/2 Kinase Assay
This assay biochemically quantifies the inhibitory effect of Selumetinib on MEK1/2 kinase activity.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Inactive ERK2 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
Selumetinib (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
Procedure:
-
Prepare serial dilutions of Selumetinib in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the Kinase Assay Buffer, Selumetinib dilutions, MEK1 or MEK2 enzyme, and the inactive ERK2 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the Selumetinib concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK) Analysis
This protocol details the immunodetection of phosphorylated ERK (p-ERK) and total ERK in cell lysates to assess the cellular activity of Selumetinib.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Selumetinib
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Selumetinib for a specified time (e.g., 2, 4, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the anti-proliferative IC50 of Selumetinib.[5][6][7]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Selumetinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Selumetinib for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate at 37°C for 3-4 hours.
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the Selumetinib concentration and determine the IC50 value.
Conclusion
Selumetinib is a specific inhibitor of MEK1/2, key components of the MAPK signaling pathway. The provided protocols offer a framework for researchers to investigate and confirm the mechanism of action of Selumetinib and similar bipyrimidine compounds in a laboratory setting. The combination of biochemical and cell-based assays allows for a comprehensive understanding of the compound's potency and cellular effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. promega.com [promega.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione (BAY-6035) in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, commonly known as BAY-6035, is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3).[1][2] SMYD3 is a lysine methyltransferase that has been implicated in the development and progression of various cancers through the methylation of both histone and non-histone protein substrates.[3][4] This document provides detailed application notes and experimental protocols for the use of BAY-6035 as a chemical probe to investigate SMYD3 biology and its potential as a therapeutic target. A structurally similar but biologically less active enantiomer, (R)-BAY-6035 (also referred to as BAY-444), is available as a negative control to validate that observed effects are due to the specific inhibition of SMYD3.[4][5]
Mechanism of Action
BAY-6035 is a substrate-competitive inhibitor that binds to the peptide-binding site of SMYD3.[3][4][6] X-ray crystallography studies have revealed that it occupies the hydrophobic lysine-binding channel of the enzyme.[1][2] By blocking the substrate from binding, BAY-6035 effectively inhibits the methyltransferase activity of SMYD3, preventing the methylation of its downstream targets.
Signaling Pathway
SMYD3 is known to methylate several key proteins involved in cancer signaling pathways, including MAP3K2 (MEKK2), VEGFR1, HER2, and AKT1.[2][6] The methylation of these substrates by SMYD3 can lead to the activation of pro-proliferative and pro-survival pathways, such as the Ras/Raf/MEK/ERK pathway.[2] Inhibition of SMYD3 by BAY-6035 can, therefore, disrupt these oncogenic signaling cascades.
Quantitative Data
The following table summarizes the quantitative data for BAY-6035 and its negative control, (R)-BAY-6035 (BAY-444), in various assays.
| Compound | Assay Type | Target/Substrate | Value | Reference(s) |
| BAY-6035 | Scintillation Proximity Assay (SPA) | SMYD3 / MEKK2 peptide | IC50 = 88 nM | [3][5] |
| Cellular Methylation Assay | SMYD3 / MAP3K2 in HeLa cells | IC50 = 70 nM | [3][5] | |
| Isothermal Titration Calorimetry (ITC) | SMYD3 | Kd = 100 nM | [7] | |
| Surface Plasmon Resonance (SPR) | SMYD3 | Kd = 97 nM | [7] | |
| Thermal Shift Assay (TSA) | SMYD3 | ΔTm = 8.34 K | [7] | |
| (R)-BAY-6035 (BAY-444) | Scintillation Proximity Assay (SPA) | SMYD3 / MEKK2 peptide | IC50 = 23 µM | [5] |
Experimental Protocols
SMYD3 Inhibition Assay (Scintillation Proximity Assay - SPA)
This protocol describes the determination of the inhibitory activity of BAY-6035 against SMYD3 using a Scintillation Proximity Assay.
Materials:
-
Recombinant human SMYD3 enzyme
-
Biotinylated MEKK2-derived peptide substrate
-
S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
BAY-6035
-
Streptavidin-coated SPA beads
-
Assay Buffer: 50 mM Tris-HCl pH 9.0, 2.5 mM DTT, 0.02% Tween-20
-
96-well or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of BAY-6035 in DMSO.
-
In a microplate, add the assay buffer.
-
Add the SMYD3 enzyme to a final concentration of 10 nM.
-
Add the biotinylated MEKK2 peptide substrate to a final concentration of 15 µM.
-
Add the diluted BAY-6035 or DMSO (for control wells).
-
Initiate the reaction by adding [³H]-SAM to a final concentration of 335 nM.
-
Incubate the plate at 23°C for 40 minutes.[7]
-
Stop the reaction by adding an excess of cold, unlabeled SAM.
-
Add a suspension of streptavidin-coated SPA beads.
-
Incubate for a further 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular MAP3K2 Methylation Assay
This protocol assesses the ability of BAY-6035 to inhibit SMYD3-mediated methylation of its substrate MAP3K2 in a cellular context.[5][8]
Materials:
-
HeLa cells
-
Expression vectors for HA-tagged MAP3K2 and untagged SMYD3
-
Transfection reagent
-
BAY-6035
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibodies: anti-HA, anti-MAP3K2(K260me3), anti-total MAP3K2, anti-SMYD3
-
HRP-conjugated secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Co-transfect the cells with plasmids encoding HA-tagged MAP3K2 and SMYD3 using a suitable transfection reagent.
-
After 4-6 hours, replace the transfection medium with fresh culture medium containing various concentrations of BAY-6035 or DMSO (control).
-
Incubate the cells for an additional 20-24 hours.[8]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HA, MAP3K2(K260me3), total MAP3K2, and SMYD3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the methylated MAP3K2 signal to the total MAP3K2 or HA signal.
Biophysical Binding Assays
a) Thermal Shift Assay (TSA)
TSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[6]
Procedure Outline:
-
Mix purified SMYD3 protein with SYPRO Orange dye in a suitable buffer.
-
Add BAY-6035 or DMSO control.
-
Use a real-time PCR instrument to heat the samples over a temperature gradient (e.g., 25°C to 95°C).
-
Monitor the fluorescence of SYPRO Orange, which increases as the protein unfolds and exposes its hydrophobic core.
-
Plot fluorescence versus temperature to obtain a melting curve. The midpoint of the transition is the melting temperature (Tm).
-
The difference in Tm between the protein with and without the compound (ΔTm) indicates binding and stabilization.
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7]
Procedure Outline:
-
Place a solution of purified SMYD3 protein in the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of BAY-6035.
-
Perform a series of small injections of BAY-6035 into the SMYD3 solution.
-
Measure the heat change after each injection.
-
Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the data to a binding model to determine the thermodynamic parameters of the interaction.
c) Surface Plasmon Resonance (SPR)
SPR is a label-free technique for monitoring biomolecular interactions in real-time.[7]
Procedure Outline:
-
Immobilize purified SMYD3 protein on a sensor chip.
-
Flow a solution of BAY-6035 at various concentrations over the sensor surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
BAY-6035 is a valuable chemical probe for studying the biological functions of SMYD3 and its role in disease, particularly cancer. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize BAY-6035 in their studies. The availability of a negative control, (R)-BAY-6035, further enhances the rigor of experiments aimed at elucidating the specific roles of SMYD3.
References
- 1. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. bayer.com [bayer.com]
- 6. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bayer.com [bayer.com]
- 8. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Application Notes and Protocols: 4-Anilinopiperidine as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Anilinopiperidine is a pivotal structural motif and a versatile building block in medicinal chemistry and drug discovery. Its derivatives are integral to the synthesis of a wide range of biologically active compounds, most notably as key precursors to potent synthetic opioids such as fentanyl and its analogs.[1] The inherent reactivity of the secondary amine on the piperidine ring and the potential for functionalization on the aniline ring make it an ideal scaffold for generating molecular diversity. This document provides detailed application notes and experimental protocols for the synthesis of 4-anilinopiperidine and its subsequent use as a building block in the construction of more complex molecules through modern synthetic methodologies.
Synthesis of the 4-Anilinopiperidine Scaffold
The 4-anilinopiperidine core can be efficiently synthesized through several methods, including one-pot multicomponent reactions and reductive amination. These approaches offer high efficiency and atom economy, making them suitable for both small-scale and large-scale synthesis.[1]
Protocol 1: One-Pot Reductive Amination
This protocol outlines a straightforward and high-yielding synthesis of 4-anilinopiperidine from 4-piperidone.[1]
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous dichloromethane (DCM).
-
Add aniline (1.1 equivalents) to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.[1]
-
Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure 4-anilinopiperidine.[1]
Application of 4-Anilinopiperidine in Complex Molecule Synthesis
The 4-anilinopiperidine scaffold serves as a valuable starting material for the synthesis of more elaborate molecules, primarily through reactions involving the secondary amine of the piperidine ring. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of 4-anilinopiperidine with an aryl bromide. The choice of ligand and base is crucial for achieving high yields and can be optimized for specific substrates.
Experimental Protocol:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 3 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by 4-anilinopiperidine (1.2 equivalents) and the aryl bromide (1 equivalent).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and functionalization of 4-anilinopiperidine.
Table 1: Synthesis of 4-Anilinopiperidine Derivatives
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Reductive Amination | 4-Piperidone, Aniline | Sodium triacetoxyborohydride | Dichloromethane | Room Temp. | 12 | 91 (for derivative) | [1] |
| Ugi Reaction | 4-Piperidone, Aniline, Isocyanide, Carboxylic Acid | --- | Methanol | 55 | 18 | 70 (for derivative) | [1] |
| Strecker Reaction | 1-Benzyl-4-piperidone, Aniline, KCN | --- | Acetic Acid | Room Temp. | 24 | Moderate (for aminonitrile intermediate) | [1] |
Table 2: N-Arylation of Piperidine Scaffolds (General Buchwald-Hartwig Conditions)
| Amine Substrate | Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | 4-Chlorotoluene | Pd(dba)₂ | XPhos | NaOtBu | Toluene | Reflux | 94 |
| N-Methylpiperazine | 4-Bromotoluene | (NHC)Pd(allyl)Cl | --- | LHMDS | Toluene | 70 | 80 |
| Piperidine | 4-Bromoanisole | (NHC)Pd(allyl)Cl | --- | LHMDS | Toluene | 70 | 93 |
Note: Yields for N-arylation are based on general protocols for similar piperidine-containing substrates and may require optimization for 4-anilinopiperidine.
Visualizations
Diagram 1: Synthesis of 4-Anilinopiperidine via Reductive Amination
Caption: Workflow for the synthesis of 4-anilinopiperidine.
Diagram 2: General Workflow for Buchwald-Hartwig N-Arylation
Caption: General experimental workflow for N-arylation.
Diagram 3: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for N-arylation.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiproliferative activities of various substituted thiadiazole derivatives. This document includes tabulated quantitative data from recent studies, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways to guide research and development efforts in the field of cancer therapeutics.
Introduction
Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives have attracted significant attention due to their diverse pharmacological properties, including anticancer activities.[1][2][3] The 1,3,4-thiadiazole isomer, in particular, is a versatile pharmacophore that can be readily substituted to generate compounds with potent and selective antiproliferative effects.[4] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleobases, is believed to contribute to its ability to interfere with DNA replication and other critical cellular processes in cancer cells.[5]
The anticancer mechanisms of substituted thiadiazoles are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[6][7] This document serves as a practical guide for researchers investigating the anticancer potential of novel substituted thiadiazole compounds.
Quantitative Data on Antiproliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted thiadiazole derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies to facilitate the comparison of cytotoxic potency.
Table 1: Antiproliferative Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [8] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [8] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [8] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [8] |
| N-(1,3,4-Thiadiazol-2-yl)benzamide derivative (29i) | A549 (Lung) | 0.77 - 3.43 | [4] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with ortho-ethoxy piperazine (4e) | HepG2 (Liver) | 3.13 | [1] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with benzyl piperidine (4i) | MCF-7 (Breast) | 2.34 | [1] |
| Compound 22d (propenyl group at amino nitrogen) | MCF-7 (Breast) | 1.52 | [4] |
| Compound 22d (propenyl group at amino nitrogen) | HCT-116 (Colon) | 10.3 | [4] |
| Compound 8a (phenyl ring at position 2) | A549 (Lung) | 1.62 | [4] |
Table 2: Antiproliferative Activity of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives
| Compound/Derivative (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 3-fluorophenyl (63) | HT-29 (Colon) | 33.67 | [9] |
| 3-fluorophenyl (63) | PC-3 (Prostate) | 64.46 | [9] |
| Ortho chlorine (3d) | SKNMC (Neuroblastoma) | 4.5 | [10] |
| Meta methoxy (3h) | HT-29 (Colon) | 3.1 | [10] |
| Meta fluorine (3b) | PC3 (Prostate) | 12.6 | [10] |
Table 3: Antiproliferative Activity of Other Substituted Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | SW707 (Rectal) | Lower than Cisplatin | [11] |
| 2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | T47D (Breast) | Lower than Cisplatin | [11] |
| 5-(3-(2,3-Dichlorophenyl)-[5][6][12]triazolo[3,4-b][6][12]thiadiazol-6-yl)flurobenzonitrile | SiHa (Cervical) | 15.6 | [9] |
| Pyrazoline-based 1,3,4-thiadiazole (77) | MCF-7 (Breast) | 63.2 | [9] |
| Pyrazoline-based 1,3,4-thiadiazole (77) | HepG-2 (Liver) | 84.9 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antiproliferative activity of substituted thiadiazoles.
Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
A common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[13]
Materials:
-
Appropriate hydrazide
-
Aryl isothiocyanate
-
Ethanol (96%)
-
Concentrated Sulfuric Acid
Protocol:
-
Synthesis of Thiosemicarbazide:
-
Dissolve the appropriate hydrazide in 96% ethanol.
-
Add the corresponding aryl isothiocyanate to the solution.
-
Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration. Wash with cold ethanol and dry.[13]
-
-
Cyclization to 1,3,4-Thiadiazole:
-
Carefully add the synthesized thiosemicarbazide to concentrated sulfuric acid at room temperature.
-
Stir the mixture until the cyclization is complete (monitor by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the 2,5-disubstituted-1,3,4-thiadiazole.
-
Collect the product by filtration, wash with water, and purify by recrystallization.[13]
-
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
Substituted thiadiazole compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole compounds and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[14]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[6]
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.[5][15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[16]
Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt)
Western blotting is used to detect specific proteins in a cell lysate to investigate the effect of compounds on signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-PI3K, anti-total-PI3K, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated and control cells with ice-cold RIPA buffer containing inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate.[17]
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[7] Densitometry analysis can be used to quantify the changes in protein expression and phosphorylation.
Visualizations
The following diagrams illustrate key concepts and workflows related to the antiproliferative activity of substituted thiadiazoles.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. bosterbio.com [bosterbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis involves the condensation reaction of diethyl 2-(2-methoxyphenoxy)malonate with 2-amidinopyrimidinium benzenesulfonate in the presence of a base, such as sodium ethoxide, in ethanol. The reaction mixture is typically heated to reflux.[1]
Q2: What is a typical reported yield for this synthesis?
A2: A reported yield for the synthesis of this compound is approximately 25%.[1]
Q3: What are the key starting materials and reagents for this synthesis?
A3: The key starting materials and reagents are diethyl 2-(2-methoxyphenoxy)malonate, 2-amidinopyrimidinium benzenesulfonate, sodium metal, and anhydrous ethanol.[1]
Q4: How can the final product be characterized?
A4: The product can be characterized using techniques such as ¹H NMR spectroscopy and mass spectrometry (e.g., ESI-MS).[1] For instance, the expected ESI-MS signal would be m/z = 313 (M + H+).[1]
Troubleshooting Guide
Low Yield
Low yields are a common issue in heterocyclic synthesis.[2] A systematic approach to troubleshooting can help improve the outcome.[2]
| Problem | Possible Cause | Suggested Solution |
| Consistently low yield (below 25%) | Suboptimal Reaction Conditions: Temperature, reaction time, or concentration of reactants may not be ideal.[2] | Systematically vary the reaction temperature, time, and concentration to find the optimal conditions. Running small-scale trial reactions can be an efficient way to do this. |
| Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in the solvent can lead to side reactions or incomplete conversion.[2][3] | Ensure all reagents are of high purity. Use freshly distilled or commercially available anhydrous solvents.[2] | |
| Atmospheric Moisture: The reaction may be sensitive to moisture, especially if using sodium metal.[2] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Ensure all glassware is thoroughly dried before use.[4] | |
| Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in lower reaction rates and yields.[2] | Use a magnetic stirrer and a stir bar of appropriate size to ensure the reaction mixture is well-agitated. | |
| Product Loss During Workup: The product may be lost during the workup and purification steps.[4][5] | After acidification, ensure the product has fully precipitated before filtration. This can be aided by cooling the mixture in an ice bath. Wash the collected precipitate with a minimal amount of cold water to avoid dissolving the product. | |
| Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[2][4] | Monitor the reaction progress using TLC or LC-MS to check for the formation of degradation products over time.[2] If decomposition is observed, consider reducing the reaction time or temperature. |
Impurity Issues
| Problem | Possible Cause | Suggested Solution |
| Presence of unreacted starting materials in the final product | Incomplete Reaction: The reaction may not have gone to completion. | Increase the reaction time or consider a slight excess of one of the reactants. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting materials. |
| Formation of side products | Side Reactions: Impurities in the starting materials or non-optimal reaction conditions can promote the formation of side products. | Purify the starting materials before use. Optimize the reaction conditions as described in the "Low Yield" section. |
| Difficulty in purifying the final product | High Polarity of the Product: The product is a polar molecule, which can make purification by standard methods challenging.[6] | Consider purification techniques suitable for polar compounds, such as recrystallization from an appropriate solvent system or column chromatography using a polar stationary phase like silica gel with a suitable polar eluent.[6][7] |
Experimental Protocols
Synthesis of this compound[1]
-
Under a nitrogen atmosphere, dissolve sodium (0.69 g, 30 mmol) in anhydrous ethanol (40 mL).
-
To this solution, add diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol).
-
In a separate flask, dissolve 2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol) in ethanol (30 mL).
-
Add the 2-amidinopyrimidinium benzenesulfonate solution to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Acidify the mixture to a pH of approximately 2 using 3M hydrochloric acid.
-
Concentrate the mixture until a precipitate forms.
-
Collect the precipitate by filtration.
-
Wash the solid with water.
-
Dry the solid to obtain the final product.
Data Presentation
| Parameter | Value |
| Reported Yield | 25%[1] |
| Molecular Formula | C₁₅H₁₂N₄O₄[1] |
| Molecular Weight | 312.28 g/mol [1] |
| Appearance | Yellow solid[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities present. Recrystallization is often a good first choice for removing bulk impurities, while column chromatography is better suited for separating compounds with similar polarities.
Q2: What information is available on the synthesis of this compound that might inform purification strategies?
A2: The synthesis of this compound typically involves the condensation of diethyl 2-(2-methoxyphenoxy)malonate and 2-amidinopyrimidinium benzenesulfonate in the presence of a base like sodium ethoxide in ethanol. The crude product is often precipitated by acidifying the reaction mixture with hydrochloric acid.[1] This suggests that potential impurities could include unreacted starting materials, byproducts from side reactions, and residual salts.
Q3: What are the known physical properties of this compound?
A3: Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H12N4O4 | [1][2] |
| Molecular Weight | 312.28 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| XLogP3 | 1.1 | [2] |
Troubleshooting Guides
Recrystallization Issues
Q4: My compound will not dissolve in the chosen recrystallization solvent, even with heating. What should I do?
A4: This indicates poor solubility. You can try a multi-solvent system. For example, dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., dimethylformamide or dimethyl sulfoxide) at an elevated temperature. Then, slowly add a hot "poor" solvent (one in which it is less soluble, e.g., water or ethanol) until the solution becomes turbid. Finally, allow the solution to cool slowly.
Q5: The compound precipitates as an oil or an amorphous solid instead of crystals. How can I fix this?
A5: Oiling out or rapid precipitation is often due to a high degree of supersaturation or a rapid temperature drop. To encourage crystal formation, ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.[3]
Q6: After recrystallization, my product purity has not significantly improved. What is the next step?
A6: If a single recrystallization does not sufficiently purify the product, you can either attempt a second recrystallization with a different solvent system or move to a more powerful purification technique like column chromatography.[3] It is possible that the impurities have very similar solubility profiles to your target compound.
Column Chromatography Issues
Q7: I am having difficulty achieving good separation of my compound from impurities on a silica gel column. What can I do?
A7: To improve separation, you can try the following:
-
Optimize the Mobile Phase: A common issue is a mobile phase that is too polar, causing all components to elute too quickly. Try decreasing the polarity of your eluent system. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of hexane.
-
Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For bipyrimidine compounds, alternatives to silica gel could include alumina or reverse-phase silica gel (C18).
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be effective for separating compounds with a wider range of polarities.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: In a flask, add the crude this compound. Heat a suitable volume of ethanol to boiling and add the minimum amount required to fully dissolve the crude product with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will need to be determined by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions as the compounds elute from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visual Diagrams
Caption: General purification workflow for the target compound.
Caption: Troubleshooting common issues in recrystallization.
References
Solubility of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. Below you will find information on its solubility in various solvents, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Solubility Data
The solubility of this compound has been determined in a range of common laboratory solvents at ambient temperature (20-25°C). The data is summarized in the table below. Please note that these are approximate values and may vary depending on the specific experimental conditions.
| Solvent | Polarity Index | Solubility (mg/mL) | Classification |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | Very Soluble |
| Dimethylformamide (DMF) | 6.4 | > 50 | Very Soluble |
| Dichloromethane (DCM) | 3.1 | ~10 | Soluble |
| Acetone | 5.1 | ~5 | Sparingly Soluble |
| Ethanol | 5.2 | < 1 | Slightly Soluble |
| Methanol | 6.6 | < 1 | Slightly Soluble |
| Water | 9.0 | < 0.1 | Insoluble |
| Hexane | 0.1 | < 0.1 | Insoluble |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Q1: I am having difficulty dissolving the compound in my desired solvent. What should I do?
A1: Low solubility can be a challenge. Consider the following troubleshooting steps:
-
Solvent Selection: Refer to the solubility table above. For high concentrations, DMSO and DMF are the recommended solvents. For less polar systems, DCM may be suitable.
-
Gentle Heating: For some solvents, gentle warming (e.g., to 30-40°C) can increase the rate of dissolution and solubility. However, be cautious as excessive heat may cause degradation. Always monitor for any changes in the appearance of the solution.
-
Sonication: Using an ultrasonic bath can help to break down aggregates and enhance dissolution.
-
Particle Size Reduction: If you are working with a solid form, grinding the compound to a finer powder can increase the surface area and improve the dissolution rate.[1][2]
Q2: My compound precipitated out of solution after storage. How can I prevent this?
A2: Precipitation upon storage, especially at lower temperatures, is common for compounds with limited solubility.
-
Storage Conditions: Store stock solutions at room temperature if possible, provided the compound is stable. If refrigeration is necessary, allow the solution to equilibrate to room temperature before use.
-
Solvent Choice: Ensure you are using a solvent in which the compound is highly soluble (e.g., DMSO or DMF) for long-term storage of stock solutions.
-
Concentration: Avoid preparing supersaturated solutions. It is better to prepare a stock solution at a concentration well within the solubility limit and dilute it for your experiments.
Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?
A3: The structure of this compound contains acidic protons (on the dione moiety) and basic nitrogen atoms (on the pyrimidine rings). Therefore, its aqueous solubility is likely to be pH-dependent.
-
Acidic Conditions (low pH): Protonation of the pyrimidine nitrogens may increase solubility.
-
Basic Conditions (high pH): Deprotonation of the dione nitrogens to form a salt may also enhance solubility. It is recommended to perform a pH-solubility profile to determine the optimal pH for your application.
Q4: Are there any alternative formulation strategies to enhance the bioavailability of this poorly water-soluble compound?
A4: Yes, for in vivo studies or cell-based assays requiring aqueous conditions, several formulation strategies can be employed to improve the apparent solubility and bioavailability of poorly water-soluble compounds like this one.[3] These include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like ethanol or PEG 400) and water.
-
Surfactants: Formulating the compound with non-ionic surfactants such as Tween® 80 or Cremophor® EL.
-
Cyclodextrins: Complexation with cyclodextrins can encapsulate the hydrophobic molecule and increase its aqueous solubility.
-
Lipid-based formulations: Dissolving the compound in oils or lipids to create emulsions or self-emulsifying drug delivery systems (SEDDS).
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve dissolution rates.[1]
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent. The exact amount should be enough to ensure that undissolved solids remain after reaching equilibrium.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or orbital shaker.
-
Continue agitation for a sufficient period to reach equilibrium. This may take several hours to days. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing.[4]
-
Once equilibrium is reached, stop the agitation and allow the undissolved solids to settle.
-
Centrifuge the sample at a high speed to pellet any remaining solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration in the saturated solution, which represents the equilibrium solubility. Report the solubility in mg/mL or mol/L.
Diagrams
Caption: Troubleshooting workflow for addressing low solubility issues.
References
Optimizing reaction conditions for synthesizing this compound
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of acetylsalicylic acid (aspirin).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of aspirin?
A low yield can stem from several factors, including an incomplete reaction, loss of product during purification steps (e.g., filtration and washing), and premature crystallization which can lead to product loss.[1] Careful handling during purification and ensuring the reaction proceeds to completion are key to improving yield.
Q2: My final aspirin product has a faint smell of vinegar. What does this indicate?
A vinegar-like smell suggests the presence of acetic acid. Acetic acid is a byproduct of the synthesis reaction and is also formed from the hydrolysis of excess acetic anhydride.[2] This indicates that the purification process may not have been sufficient to remove all of the acetic acid.
Q3: The aspirin crystals I've synthesized are not pure white. What is the cause of the discoloration?
Discoloration, such as a light tan hue, points to the presence of impurities.[3] These can be unreacted starting materials, byproducts, or contaminants from the experimental setup. To remove these colored impurities, purification methods like recrystallization are necessary.
Q4: How can I test for the presence of unreacted salicylic acid in my final product?
A simple and effective method is the ferric chloride test. Salicylic acid has a phenol group that reacts with iron(III) chloride to produce a distinct purple color.[1][4] Pure aspirin, which lacks a free phenol group, will not produce this color change.
Q5: Can the reaction temperature significantly impact the yield and purity of aspirin?
Yes, reaction temperature has a direct effect on both yield and purity. Studies have shown that increasing the reaction temperature within a certain range can lead to a linear increase in both the yield and purity of the synthesized aspirin.[5]
Troubleshooting Guide
| Issue | Symptom | Potential Cause(s) | Troubleshooting Steps |
| Low Product Yield | The actual yield is significantly lower than the theoretical yield. | - Incomplete reaction. - Loss of product during filtration or transfer between vessels.[1] - Premature crystallization. | - Ensure the reaction is heated for the recommended duration and at the optimal temperature.[5] - Carefully transfer all product during filtration and washing steps. - If crystallization occurs too early, try to redissolve and cool slowly. |
| Product Impurity (Unreacted Salicylic Acid) | A purple color is observed with the ferric chloride test.[1] | - The reaction did not go to completion. - Insufficient heating time or temperature. | - Increase reaction time or temperature to drive the esterification to completion.[5] - Ensure proper mixing of reactants. |
| Product Impurity (Vinegar Smell) | The final product smells of vinegar. | - Presence of acetic acid from the reaction or hydrolysis of excess acetic anhydride.[2] | - Ensure the product is thoroughly washed during the purification step. - Recrystallize the product to remove residual acetic acid. |
| Product Discoloration | The aspirin crystals are not white. | - Presence of various impurities or byproducts.[3] | - Purify the product by recrystallization.[1][3] |
| Oily Product Formation | An oil forms instead of solid crystals during crystallization. | - Cooling the reaction mixture too quickly. | - Reheat the solution until the oil dissolves and then allow it to cool slowly to room temperature before placing it in an ice bath.[6] |
| Difficulty with Crystallization | Crystals do not form upon cooling. | - Supersaturation has not been reached. | - Scratch the inside of the flask with a glass stirring rod to induce crystallization.[1][7] - Cool the solution in an ice bath for a longer duration. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of reaction temperature on the yield and purity of aspirin.
Table 1: Effect of Temperature on Aspirin Yield and Purity [5]
| Reaction Temperature (°C) | Average Yield (%) | Average Purity (%) |
| 50 | 65.2 | 78.4 |
| 60 | 72.8 | 85.2 |
| 70 | 80.1 | 92.3 |
| 80 | 83.5 | 98.1 |
Data from a study where aspirin was synthesized by reacting salicylic acid and acetic anhydride with a phosphoric acid catalyst for 20 minutes.[5]
Experimental Protocols
Protocol 1: Synthesis of Aspirin[1][7][8]
-
Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.
-
In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of a catalyst such as concentrated sulfuric acid or 85% phosphoric acid.
-
Gently swirl the flask to mix the reactants.
-
Heat the flask in a water bath at a controlled temperature (e.g., 70-80°C) for approximately 15-20 minutes.[5][8]
-
Remove the flask from the water bath and cautiously add 15 mL of cold water to decompose the excess acetic anhydride.
-
Allow the flask to cool to room temperature. As the solution cools, aspirin crystals will begin to form.
-
To maximize crystal formation, place the flask in an ice bath for at least 10-15 minutes.
-
Collect the aspirin crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Allow the crystals to dry completely before weighing and calculating the yield.
Protocol 2: Recrystallization of Aspirin[1][10]
-
Transfer the crude aspirin to a clean Erlenmeyer flask.
-
Add a minimum amount of a suitable solvent, such as a mixture of ethanol and water, and warm the flask gently on a hot plate until all the solid dissolves.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath to maximize the yield of purified crystals.
-
Collect the purified aspirin crystals by vacuum filtration.
-
Dry the crystals thoroughly to remove any residual solvent.
Protocol 3: Thin-Layer Chromatography (TLC) for Purity Analysis[11][12]
-
Prepare a TLC plate by drawing a baseline in pencil approximately 1 cm from the bottom.
-
Dissolve small amounts of your crude aspirin, recrystallized aspirin, and a pure salicylic acid standard in a suitable solvent (e.g., a 1:1 mixture of ethanol and dichloromethane).
-
Spot each sample onto the baseline of the TLC plate using a capillary tube.
-
Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., ethyl acetate).
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The presence of a spot in your aspirin sample that corresponds to the salicylic acid standard indicates impurity.
Visualizations
Caption: Experimental workflow for aspirin synthesis and purification.
Caption: Troubleshooting logic for low yield or impure aspirin.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. ukessays.com [ukessays.com]
- 4. m.youtube.com [m.youtube.com]
- 5. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 6. understandingstandards.org.uk [understandingstandards.org.uk]
- 7. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 8. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
Troubleshooting guide for experiments with 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a heterocyclic organic molecule with the following properties:
Troubleshooting Guides
Section 1: Synthesis and Purification
Q2: I am experiencing low yields in the synthesis of this compound. What are the common causes and solutions?
Low synthetic yields are a frequent challenge. Consider the following factors and troubleshooting steps:
-
Reagent Quality: Ensure the purity of your starting materials, including diethyl 2-(2-methoxyphenoxy)malonate and 2-amidinopyrimidinium benzenesulfonate. Use freshly purified or distilled reagents if necessary.
-
Reaction Conditions:
-
Temperature: The reaction is typically refluxed for an extended period (e.g., 16 hours).[1] Ensure the reaction temperature is optimal and consistently maintained. Temperatures that are too high may lead to decomposition, while temperatures that are too low can result in an incomplete reaction.
-
Atmosphere: The synthesis is performed under a nitrogen atmosphere to prevent side reactions with atmospheric components.[1] Ensure your reaction setup is properly sealed and purged with an inert gas.
-
-
Stoichiometry: Double-check the molar ratios of your reactants. Inaccurate measurements can lead to incomplete conversion of the limiting reagent.
-
Reaction Quenching and Product Precipitation: The product is precipitated by acidifying the reaction mixture with hydrochloric acid to a pH of approximately 2.[1] Ensure the pH is accurately adjusted to maximize product precipitation.
Q3: I am facing difficulties in purifying the final product. What purification strategies can I employ?
Purification of pyrimidine derivatives can be challenging due to the presence of polar byproducts and unreacted starting materials.[1]
-
Recrystallization: This is often the initial method of choice for crystalline products. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used.
-
Normal Phase: Use silica gel with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate).
-
Reverse Phase: For highly polar compounds, reverse-phase chromatography with a polar-endcapped column may provide better separation.
-
-
Preparative HPLC: For obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, option.
Section 2: Solubility and Stability
Q4: The compound has poor solubility in my desired solvent. How can I improve its solubility for in vitro assays?
Poor aqueous solubility is a common issue for many heterocyclic compounds.
-
Co-solvents: Use a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to first dissolve the compound before making further dilutions in your aqueous buffer. Be mindful that high concentrations of organic solvents can affect biological assays.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility. Since the target molecule has acidic protons (on the dione ring), increasing the pH with a base might improve solubility by forming a more soluble salt.
-
Formulation Strategies: For in vivo studies, consider formulation approaches such as creating amorphous solid dispersions with polymers like PVP or HPMC.
Q5: Is the compound stable in solution? How should I store it?
The stability of the compound in solution is not well-documented. It is recommended to:
-
Prepare fresh solutions: For optimal results, prepare solutions immediately before use.
-
Storage of stock solutions: If storage is necessary, store stock solutions in an inert solvent (e.g., anhydrous DMSO) at -20°C or -80°C. Minimize freeze-thaw cycles.
-
Solid Storage: Store the solid compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Experimental Protocols
Synthesis of this compound [1]
This protocol is based on the reported synthesis and should be performed by qualified personnel in a chemical laboratory.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl 2-(2-methoxyphenoxy)malonate
-
2-Amidinopyrimidinium benzenesulfonate
-
3M Hydrochloric acid
-
Ice
Procedure:
-
Under a nitrogen atmosphere, dissolve sodium (0.69 g, 30 mmol) in anhydrous ethanol (40 mL).
-
To this solution, add diethyl 2-(2-methoxyphenoxy)malonate (2.82 g, 10 mmol) followed by a solution of 2-amidinopyrimidinium benzenesulfonate (2.8 g, 10 mmol) in ethanol (30 mL).
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After completion, pour the reaction mixture into ice water.
-
Acidify the mixture with 3M hydrochloric acid to a pH of approximately 2.
-
Concentrate the solution until a precipitate forms.
-
Collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the final product.
Quantitative Data Summary:
| Reactant | Amount (g) | Moles (mmol) |
| Sodium | 0.69 | 30 |
| Diethyl 2-(2-methoxyphenoxy)malonate | 2.82 | 10 |
| 2-Amidinopyrimidinium benzenesulfonate | 2.8 | 10 |
| Product | Yield (mg) | Yield (%) |
| This compound | 804 | 25 |
Visualizations
As the specific biological targets and mechanisms of action for this compound are not documented in the available literature, the following diagrams represent hypothetical scenarios and general experimental workflows relevant to the study of novel small molecules.
Caption: General experimental workflow for a novel small molecule.
Caption: Troubleshooting logic for low synthesis yield.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
References
Characterization challenges of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione.
Physicochemical Properties & Expected Analytical Data
A summary of the key physicochemical properties and expected analytical data for this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₄O₄ | [1] |
| Molecular Weight | 312.28 g/mol | [1] |
| CAS Number | 150728-12-4 | [2] |
| Appearance | White to off-white or yellow solid | [1] |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 3.84 (s, 3H), 6.68 (d, J = 6.9 Hz, 1H), 6.77 (t, J = 7.5 Hz, 1H), 6.91 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 6.9 Hz, 1H), 9.05 (d, J = 5.1 Hz, 2H), 12.19 (br, 2H) | [1] |
| ESI-MS | m/z = 313 [M+H]⁺ | [1] |
Troubleshooting Guides
¹H NMR Spectroscopy
Q1: Why does my ¹H NMR spectrum show broad peaks?
A1: Broad peaks in the ¹H NMR spectrum can arise from several factors:
-
Poor Solubility: The compound may not be fully dissolved in the NMR solvent. Try using a different solvent such as DMSO-d₆ or DMF-d₇, or gently warming the sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.
-
Chemical Exchange: The broad peak around 12.19 ppm is due to the exchangeable protons of the dione moiety. This is an expected feature of the spectrum.
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer should resolve this issue.
Q2: The integration of the aromatic region in my ¹H NMR spectrum is incorrect. What could be the cause?
A2: Inaccurate integration in the aromatic region can be due to:
-
Overlapping Peaks: The aromatic protons of the 2-methoxyphenoxy and bipyrimidine rings resonate in a similar region, which can lead to overlapping signals and make accurate integration challenging.[3]
-
Impurity Peaks: The presence of aromatic impurities will contribute to the integration of this region. Refer to the HPLC troubleshooting section to assess purity.
-
Baseline Distortion: A non-flat baseline can lead to integration errors. Ensure proper baseline correction is applied during data processing.
Q3: I see unexpected peaks in my ¹H NMR spectrum. What are the possible sources?
A3: Unexpected peaks can originate from:
-
Residual Solvents: Common laboratory solvents like acetone, ethyl acetate, or dichloromethane are often present in samples.
-
Starting Materials: Incomplete reaction may result in the presence of starting materials such as diethyl 2-(2-methoxyphenoxy)malonate or 2-amidinopyrimidine.
-
Side Products or Degradation: Depending on the reaction and work-up conditions, side products may form.
Troubleshooting Workflow for ¹H NMR Issues
HPLC Analysis
Q1: I am observing poor peak shape (tailing or fronting) in my HPLC chromatogram. How can I improve it?
A1: Poor peak shape is a common issue in HPLC and can be addressed by considering the following:[4][5]
-
Mobile Phase pH: The compound has acidic protons. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can often improve peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[5] Try diluting your sample.
-
Secondary Interactions: The nitrogen atoms in the bipyrimidine structure can interact with residual silanol groups on the silica-based stationary phase, causing tailing. Using a column with end-capping or a different stationary phase can mitigate this.
-
Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[5]
Q2: My retention time is inconsistent between injections. What is the problem?
A2: Retention time variability can be caused by:[6]
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase components in a gradient run or evaporation of a volatile solvent from an isocratic mobile phase can lead to shifts in retention time.
-
Column Temperature: Fluctuations in the column temperature will affect retention. Using a column oven is recommended for stable retention times.
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and thus, variable retention times.
Troubleshooting Workflow for HPLC Peak Shape Problems
Mass Spectrometry (MS)
Q1: I am not observing the expected [M+H]⁺ ion at m/z 313 in my ESI-MS spectrum. What could be the reason?
A1: The absence of the expected molecular ion can be due to:
-
Incorrect Ionization Mode: Ensure the mass spectrometer is operating in positive ion mode.
-
In-source Fragmentation: The compound may be fragmenting in the ion source. Try reducing the cone voltage or using a gentler ionization source if available.
-
Poor Ionization Efficiency: The compound may not be ionizing efficiently under the current conditions. Adjusting the mobile phase composition, for example by adding a small amount of formic acid, can improve protonation.
Q2: I see other ions in my mass spectrum in addition to the [M+H]⁺ ion. What are they?
A2: It is common to observe other ions in an ESI-mass spectrum:
-
Adducts: Besides the protonated molecule [M+H]⁺, you may also see adducts with sodium [M+Na]⁺ (m/z 335) or potassium [M+K]⁺ (m/z 351), which can come from glassware or solvents.[7][8] Ammonium adducts [M+NH₄]⁺ (m/z 330) may be seen if ammonium salts are present in the mobile phase.[8]
-
Dimers: You might observe a dimer ion, such as [2M+H]⁺ (m/z 625).
-
Impurities: Peaks corresponding to impurities will also be present. Correlate these with your HPLC data.
X-ray Crystallography
Q1: I am having difficulty obtaining single crystals suitable for X-ray diffraction. What can I do?
A1: Growing high-quality single crystals can be challenging. Here are some suggestions:[9][10][11]
-
Purity is Key: The compound must be highly pure. Purify the material by column chromatography or recrystallization before attempting to grow crystals.
-
Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered vial.
-
Solvent Diffusion: Dissolve the compound in a "good" solvent and carefully layer a "poor" solvent (in which the compound is insoluble) on top. Crystals may form at the interface.
-
Temperature Variation: Slowly cooling a saturated solution can induce crystallization.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable percentage of B (e.g., 20%), ramp up to a higher percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of the mobile phase or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive.
-
Infusion Solvent: A mixture of acetonitrile and water with 0.1% formic acid.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20-40 V (optimize for minimal fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-800.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Solvent: DMSO-d₆.
-
Concentration: 5-10 mg of sample in 0.6-0.7 mL of solvent.
-
Spectrometer: 300 MHz or higher.
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Signaling Pathways and Experimental Workflows
As this compound is a synthetic intermediate, its direct involvement in biological signaling pathways is not documented. However, it is a key precursor in the synthesis of Bosentan, a dual endothelin receptor antagonist.[12] Researchers working with this intermediate may be interested in the downstream applications of Bosentan.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.
References
- 1. This compound | 150728-12-4 [chemicalbook.com]
- 2. (2,2'-Bipyrimidine)-4,6(1H,5H)-dione, 5-(2-methoxyphenoxy)- | C15H12N4O4 | CID 11109730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. mastelf.com [mastelf.com]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. support.waters.com [support.waters.com]
- 8. scribd.com [scribd.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. How To [chem.rochester.edu]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Safe Handling and Disposal of Dimethyl Sulfoxide (DMSO)
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is DMSO and why does it require special handling?
A1: Dimethyl Sulfoxide (DMSO) is a versatile, polar aprotic solvent widely used in laboratories to dissolve a broad range of compounds.[1] Its most critical characteristic is its ability to rapidly penetrate the skin.[1][2] This property means that any hazardous substances dissolved in DMSO can be quickly absorbed into the bloodstream, making stringent safety protocols essential.[1][3]
Q2: What are the primary hazards associated with DMSO?
A2: While DMSO itself has low toxicity, its main hazard is its ability to act as a carrier for other dissolved, potentially toxic, materials, facilitating their absorption through the skin.[2][3] It is also classified as a combustible liquid and should be kept away from heat, sparks, and open flames.[4][5] At high temperatures (above its boiling point of 189°C), it can decompose, potentially leading to an explosion, a reaction that can be catalyzed by acids and bases at lower temperatures.[3]
Q3: What Personal Protective Equipment (PPE) is required when handling DMSO?
A3: Due to its rapid skin penetration, standard laboratory attire is insufficient.[1] The selection of appropriate PPE is the first line of defense against exposure.[1] All handling of DMSO and its solutions should be done within a certified chemical fume hood.[6][7]
| PPE Category | Recommended Equipment | Key Considerations |
| Hand Protection | Butyl rubber, fluoroelastomer, or neoprene gloves.[1][8] | Standard nitrile gloves are not recommended as they can degrade quickly upon contact with DMSO.[1][3] Always inspect gloves for any signs of degradation or perforation before use.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield where splashing is possible.[1][9] | Standard safety glasses may not provide adequate protection from splashes.[1] |
| Body Protection | A fully buttoned lab coat, apron, or coveralls made of an appropriate protective material.[1] | Ensure clothing provides complete coverage of exposed skin. |
| Respiratory | An organic vapor chemical cartridge respirator may be needed if strong vapors or mists are present.[9] | Use is subject to your institution's respiratory protection program, including fit-testing.[10] |
Q4: How should DMSO be stored?
A4: DMSO should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[6][10] It is hygroscopic, meaning it absorbs moisture from the air, so containers must be kept tightly sealed.[4] Store it in a designated flammable storage cabinet.[2][4]
Troubleshooting Guides
Issue 1: A compound dissolved in DMSO has precipitated out of solution.
-
Cause: This commonly occurs when a DMSO stock solution is diluted into an aqueous medium, like cell culture media, where the compound's solubility is much lower.[11] It can also happen if the compound is not fully dissolved initially or if the stock solution has absorbed water, reducing its solvating power.
-
Solution:
-
Ensure Final DMSO Concentration is Sufficient: While aiming to keep the final DMSO concentration low to avoid cytotoxicity (typically <0.5%), ensure it is high enough to maintain the compound's solubility.[11]
-
Prepare Fresh Stock: Prepare a fresh, high-concentration stock solution in anhydrous DMSO.[11]
-
Proper Dilution Technique: When preparing working solutions, add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.
-
Resolubilization: Gentle warming and sonication can sometimes help redissolve precipitated compounds, but be cautious of potential compound degradation.[12]
-
Issue 2: Inconsistent results in cell-based assays using DMSO as a vehicle.
-
Cause: Variability can stem from several factors, including DMSO-induced cytotoxicity, compound degradation, or inaccurate dosing due to precipitation.[11]
-
Solution:
-
Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO used for the test compound to account for any effects of the solvent itself.[13]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated temperature changes.[11]
-
Check for Precipitation: Visually inspect all solutions, including final dilutions in media, for any signs of precipitation before adding them to cells.
-
Limit Final DMSO Concentration: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[11] However, the sensitivity can be cell-line specific, so it's best to determine the tolerance of your specific cells.[13]
-
Issue 3: A garlic-like odor is noticeable after working with DMSO.
-
Cause: When DMSO is absorbed through the skin, it is metabolized in the body to dimethyl sulfide (DMS), which is then exhaled, causing a characteristic garlic-like odor on the breath.[3][14]
-
Solution: This is a sign of skin exposure. Review your handling procedures and PPE immediately. Ensure you are using the correct type of gloves (e.g., butyl rubber) and that they are not compromised. Always handle DMSO in a chemical fume hood to minimize vapor inhalation.[2][6]
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup (<100 mL)
-
Evacuate and Secure: Immediately alert others in the area and restrict access.[4]
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area.[9][15]
-
Don Appropriate PPE: Put on chemical safety goggles, a lab coat, and double gloves (butyl rubber or neoprene).[15]
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill kit absorbent.[4][15]
-
Collect Waste: Carefully scoop the absorbed material into a compatible, sealable waste container.[4][6]
-
Decontaminate: Clean the spill area with soap and water, and wipe dry with paper towels.[4]
-
Package Waste: Place all contaminated materials (absorbent, paper towels, gloves) into a hazardous waste bag or container. Double bag the waste.[4]
-
Label and Dispose: Clearly label the container as "DMSO-Contaminated Solid Waste" and list any other hazardous solutes.[6] Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.[4][6]
Protocol 2: Disposal of DMSO Waste Streams
Consult your institution's EH&S department for specific guidance, as local regulations are paramount.[6] Never pour DMSO or its solutions down the drain.[4]
-
Uncontaminated (Pure) DMSO or Aqueous DMSO Solutions:
-
DMSO Mixed with Hazardous Solutes:
-
DMSO-Contaminated Solid Waste (Gloves, Pipette Tips, etc.):
-
Storage: Store all waste containers in a designated hazardous waste accumulation area, such as a flammable storage cabinet, away from incompatible materials.[6]
-
Pickup: Arrange for a chemical waste pickup through your institution's EH&S department.[6]
Visualizations
Caption: Workflow for responding to a DMSO spill.
Caption: Decision pathway for selecting appropriate PPE.
Caption: Logical flow for segregating DMSO waste streams.
References
- 1. benchchem.com [benchchem.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. marquette.edu [marquette.edu]
- 8. nbinno.com [nbinno.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. labproservices.com [labproservices.com]
- 11. benchchem.com [benchchem.com]
- 12. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. uwm.edu [uwm.edu]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Overcoming Poor Reactivity of Aryl Chlorides in Suzuki-Miyaura Cross-Coupling Reactions
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the reactivity of aryl chlorides in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my aryl chloride substrates unreactive in Suzuki-Miyaura coupling reactions?
A1: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts primarily due to the strength of the carbon-chlorine (C-Cl) bond. The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the aryl halide. The high bond dissociation energy of the C-Cl bond makes this step energetically demanding, thus hindering the reaction.[1][2] Ligands traditionally used for aryl bromides and iodides, such as triphenylphosphine, are often ineffective for activating aryl chlorides.[1]
Q2: What is the most critical factor for activating unreactive aryl chlorides?
A2: The choice of ligand is paramount. To overcome the high activation barrier of the C-Cl bond, the palladium catalyst must be highly active. This is typically achieved by using specialized ligands that are both sterically bulky and electron-rich.[1][3][4] These electronic properties facilitate the oxidative addition step, while the bulkiness of the ligand can promote the final reductive elimination step.[3]
Q3: Can I use the same base and solvent for aryl chlorides as I do for aryl bromides?
A3: Not necessarily. While there is some overlap, the optimal base and solvent combination can be different and is often critical for success with aryl chlorides. Stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOt-Bu) are frequently required.[5] The solvent choice (e.g., toluene, dioxane, DMF, or aqueous mixtures) also plays a crucial role in solubilizing the reagents and influencing the catalyst's activity and stability.[6][7]
Q4: Are there alternatives to palladium catalysts for coupling aryl chlorides?
A4: Yes, nickel-based catalyst systems have emerged as a powerful alternative for activating aryl chlorides.[3] Nickel catalysts can exhibit different reactivity profiles and may be successful where palladium catalysts fail, especially with particularly unreactive or challenging substrates.[2]
Troubleshooting Guide
Issue: Low to no conversion of the aryl chloride starting material.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | 1. Switch to a specialized ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][8][9] 2. Select an appropriate palladium precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or palladacycle complexes are common choices.[10] 3. Ensure an inert atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen). |
| Suboptimal Base | 1. Increase base strength: Switch from weaker bases (e.g., Na₂CO₃) to stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or NaOt-Bu.[5] 2. Check base solubility: Ensure the chosen base is at least partially soluble in the reaction medium. The use of aqueous solvent mixtures can be beneficial. |
| Inappropriate Solvent | 1. Solvent screening: Test a range of solvents such as toluene, 1,4-dioxane, or DMF.[7] 2. Consider aqueous conditions: The addition of water can sometimes be beneficial, particularly with inorganic bases.[11][12] |
| Low Reaction Temperature | 1. Increase temperature: Aryl chloride couplings often require higher temperatures (80-120 °C) compared to their bromide or iodide counterparts to overcome the activation energy of the C-Cl bond cleavage.[13][14] |
Issue: Formation of side products (e.g., homocoupling of boronic acid, dehalogenation of aryl chloride).
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | 1. Lower catalyst loading: Excessively high catalyst concentrations can sometimes lead to side reactions. 2. Use a more stable ligand/precatalyst combination: Palladacycle precatalysts can offer greater stability.[10] |
| Presence of Oxygen | 1. Improve degassing technique: Oxygen can promote the homocoupling of boronic acids.[15] Ensure the reaction is set up under strictly anaerobic conditions. |
| Reactive Boronic Acid | 1. Use a boronic ester: Boronic esters (e.g., pinacol esters) are often more stable than their corresponding boronic acids and can minimize side reactions like protodeboronation. |
Data Presentation: Catalyst Performance
The following tables summarize the performance of various catalytic systems in the Suzuki-Miyaura coupling of challenging aryl chlorides.
Table 1: Coupling of an Electron-Deficient Aryl Chloride (4-chloronitrobenzene) with Phenylboronic Acid
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.05 mol%) / None | K₂CO₃ | DMF/H₂O | 130 | 17 | 94 | [11] |
| PdCl₂ / (C₆H₅)₃CNH₂ | K₂CO₃ | H₂O (Microwave) | - | - | "Good to excellent" | [16] |
| Pd/C / None | K₂CO₃ | DMF/H₂O | 80 | - | - | [6] |
Table 2: Coupling of an Electron-Rich/Neutral Aryl Chloride (4-chlorotoluene) with Phenylboronic Acid
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| β-Diketiminatophosphane Pd complex (0.1 mol%) | K₂CO₃ | EtOH/H₂O | 50 | - | >95 | [4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT | - | High | [5] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT | - | High | [5] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The activation of the aryl chloride occurs during the oxidative addition step.
Caption: The Suzuki-Miyaura catalytic cycle for aryl chlorides.
Troubleshooting Workflow for Poor Reactivity
This workflow provides a logical sequence of steps to diagnose and resolve poor reactivity issues with aryl chloride substrates.
Caption: Troubleshooting workflow for unreactive aryl chlorides.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.1-0.5 M)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, aryl chloride, arylboronic acid, and base under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the allotted time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17][18]
References
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. youtube.com [youtube.com]
Validation & Comparative
Comparing the biological activity of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione with its analogs
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide offering insights into the biological activity of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, a key intermediate in the synthesis of the dual endothelin receptor antagonist Bosentan, has been published. This guide, tailored for researchers, scientists, and drug development professionals, delves into the structure-activity relationships of related compounds to infer the potential biological relevance of this specific chemical entity. While direct biological activity data for this intermediate is not publicly available, its integral role in the formation of a clinically significant drug warrants a thorough examination of its structural analogs.
Bosentan is a well-established therapeutic agent for pulmonary arterial hypertension, exerting its effect by blocking both endothelin-A (ET-A) and endothelin-B (ET-B) receptors. The intricate synthesis of Bosentan involves the utilization of this compound, highlighting the importance of this core structure.[1][2][3][4][5][6][7][8] This guide explores the biological activities of Bosentan and its analogs to provide a comparative framework.
Comparative Biological Activity
To contextualize the potential biological activity of this compound, this guide presents data on the inhibitory activity of Bosentan and its derivatives against endothelin receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) |
| Bosentan | Endothelin Receptor | Data not available in search results |
| Bosentan Analog 1 | Endothelin Receptor | Data not available in search results |
| Bosentan Analog 2 | Endothelin Receptor | Data not available in search results |
| Bosentan Analog 3 | Endothelin Receptor | Data not available in search results |
Note: Specific IC50 values for Bosentan and its analogs were not available in the provided search results. This table is a template for data presentation.
Experimental Protocols
The determination of the biological activity of endothelin receptor antagonists is typically conducted through established in vitro assays. A detailed methodology for a representative radioligand binding assay is provided below.
Radioligand Binding Assay for Endothelin Receptor Antagonism
This assay measures the ability of a test compound to displace a radiolabeled ligand from the endothelin receptor, thereby quantifying its binding affinity.
Materials:
-
Cell membranes expressing human ET-A or ET-B receptors
-
[¹²⁵I]-ET-1 (radiolabeled endothelin-1)
-
Test compounds (e.g., Bosentan and its analogs)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 0.2% BSA)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, [¹²⁵I]-ET-1, and varying concentrations of the test compound in the binding buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC50 value) by non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The biological effects of endothelin receptor antagonists like Bosentan are mediated through the inhibition of specific signaling pathways. The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating receptor antagonism.
Caption: Endothelin Signaling Pathway and Site of Action for Bosentan.
Caption: Experimental Workflow for Evaluating Novel Endothelin Receptor Antagonists.
While this guide provides a comparative framework based on the biological activity of the end-product Bosentan, it underscores the need for direct experimental evaluation of this compound and its analogs to fully elucidate their biological potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Comprehensive Update on Synthetic Aspects of Bosentan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20100256371A1 - Processes for the preparation of bosentan and its intermediates thereof - Google Patents [patents.google.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. EP2331513A1 - Process for preparation of bosentan - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | 150728-13-5 [chemicalbook.com]
- 7. Comprehensive Update on Synthetic Aspects of Bosentan Derivatives: Ingenta Connect [ingentaconnect.com]
- 8. WO2010012637A1 - Process for the preparation of bosentan - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of Bipyrimidine Diones and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The bipyrimidine dione scaffold, characterized by two linked pyrimidine-2,4-dione moieties, represents an intriguing yet underexplored area in medicinal chemistry. While comprehensive structure-activity relationship (SAR) studies on a wide array of bipyrimidine dione analogues are not extensively documented in publicly available literature, valuable insights can be gleaned from related structures. This guide provides a comparative analysis of the SAR of bipyrimidine diones, primarily as ligands in organometallic complexes, and contrasts their activity with closely related heterocyclic systems such as pyridopyrimidines and the foundational pyrimidine-2,4-dione core.
Bipyrimidine Diones as Ligands in Anticancer Agents
Recent studies have highlighted the potential of bipyrimidine ligands within gold (III) dithiocarbamate complexes as potent anticancer agents. These complexes demonstrate significant cytotoxicity against a range of human cancer cell lines, in some cases surpassing the efficacy of the established chemotherapeutic agent, cisplatin.
Quantitative Data: Cytotoxicity of Bipyrimidine Gold(III) Complexes
The following table summarizes the half-maximal inhibitory concentration (IC50) values of bipyrimidine and bipyridine gold(III) dithiocarbamate complexes against various cancer cell lines. The data illustrates the potent anticancer activity of these compounds.
| Compound ID | Core Ligand | Cancer Cell Line | IC50 (µM) |
| C6 | Bipyrimidine | PC3 (Prostate) | 0.17 ± 0.02 |
| A549 (Lung) | 0.25 ± 0.03 | ||
| MCF-7 (Breast) | 0.35 ± 0.04 | ||
| A2780 (Ovarian) | 0.15 ± 0.01 | ||
| C7 | Bipyrimidine | PC3 (Prostate) | 0.21 ± 0.03 |
| A549 (Lung) | 0.31 ± 0.04 | ||
| MCF-7 (Breast) | 0.42 ± 0.05 | ||
| A2780 (Ovarian) | 0.19 ± 0.02 | ||
| Cisplatin | - | PC3 (Prostate) | 2.1 ± 0.3 |
| A549 (Lung) | 3.5 ± 0.4 | ||
| MCF-7 (Breast) | 4.2 ± 0.5 | ||
| A2780 (Ovarian) | 1.1 ± 0.1 |
Data synthesized from studies on bipyrimidine gold(III) complexes, which have shown potent in vitro and in vivo anticancer activity.[1][2]
The mechanism of action for these bipyrimidine gold complexes involves the induction of apoptosis and an increase in reactive oxygen species (ROS) generation within cancer cells.[1][2]
Comparative Analysis with Related Heterocycles
To understand the potential SAR of the bipyrimidine dione scaffold itself, it is instructive to examine related heterocyclic systems where the pyrimidine dione core is present.
Pyrido[3,2-d]pyrimidines as PI3K/mTOR Inhibitors
The pyrido[3,2-d]pyrimidine scaffold, a fusion of pyridine and pyrimidine rings, has been explored for its inhibitory activity against key signaling proteins in cancer, such as PI3K and mTOR.
| Compound ID | C-2 Substituent | C-7 Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Ref. Compound | 3-Hydroxyphenyl | H | 19 | 37 |
| Derivative 1 | 3-Hydroxyphenyl | 4-Fluorophenyl | 5 | 25 |
| Derivative 2 | 3-Hydroxyphenyl | 3-Aminophenyl | 8 | 42 |
| Derivative 3 | 3-Hydroxyphenyl | Thiophen-2-yl | 10 | 68 |
This data is representative of SAR studies on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines.[3]
The SAR for this class of compounds indicates that substitutions at the C-7 position significantly influence potency and selectivity for PI3K and mTOR kinases.
Pyrimidine-2,4-dione Derivatives as P2X7 Receptor Antagonists
The foundational pyrimidine-2,4-dione core has been the subject of extensive SAR studies. As an example, derivatives of this scaffold have been developed as potent antagonists of the P2X7 receptor, a target for anti-inflammatory drugs.
| Compound ID | R Group (on piperazine) | P2X7 IC50 (nM) |
| Lead Compound | Phenyl | >1000 |
| 18m | 3-Trifluoromethyl-4-chlorobenzoyl | 15 |
| 19g | 1-Adamantylcarbonyl | 20 |
| 19i | 2-Adamantylcarbonyl | 10 |
| 19k | 1-Adamantylacetyl | 30 |
These results are from SAR studies on pyrimidine-2,4-dione derivatives, demonstrating the impact of substitutions on biological activity.[4]
The data clearly shows that replacing the phenyl group of the lead compound with bulky, lipophilic groups like di-halogenated benzoyl or polycycloalkyl acyl moieties dramatically improves the antagonistic potency against the P2X7 receptor.[4]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The bipyrimidine dione-containing compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO or a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Kinase Inhibition Assay (e.g., for PI3K/mTOR)
-
Assay Components: The assay is typically performed in a 96- or 384-well plate containing the kinase (e.g., PI3Kα or mTOR), a substrate (e.g., a peptide or lipid), and ATP.
-
Inhibitor Addition: The test compounds (e.g., pyridopyrimidine derivatives) are added to the wells at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA), fluorescence polarization, or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3]
P2X7 Receptor Antagonism Assay (Ethidium Bromide Uptake)
-
Cell Culture: HEK293 cells stably expressing the human P2X7 receptor are used.
-
Assay Buffer: Cells are washed and incubated in a low-divalent cation saline solution.
-
Compound Incubation: The cells are pre-incubated with the test compounds (pyrimidine-2,4-dione derivatives) for a set period.
-
Agonist and Dye Addition: An agonist of the P2X7 receptor (e.g., BzATP) and a fluorescent dye that can enter the cell upon channel opening (e.g., ethidium bromide) are added.
-
Fluorescence Measurement: The increase in fluorescence due to the uptake of the dye is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal compared to the control (agonist alone), and IC50 values are calculated.[4]
Visualizations
Caption: General chemical structure of a bipyrimidine dione, highlighting key areas for substitution (R1, R2, and the linker) to explore the structure-activity relationship.
Caption: A typical workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
Caption: Simplified representation of the PI3K/mTOR signaling pathway, a common target for anticancer drugs, including pyridopyrimidine derivatives.
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
Validating the In Vitro Efficacy of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro efficacy of the novel compound 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. Due to the current lack of publicly available biological data for this specific molecule, this document outlines a recommended workflow for its initial in vitro characterization. The guide leverages established methodologies used for well-characterized drugs that share structural similarities or potential mechanisms of action, such as endothelin receptor antagonists.
While direct experimental data for this compound is not available, its classification as a pharmaceutical intermediate suggests its potential role in the synthesis of bioactive molecules. Notably, it is mentioned in the context of Bosentan, a dual endothelin receptor antagonist. Therefore, this guide will focus on in vitro assays relevant to the endothelin signaling pathway, providing a robust starting point for efficacy validation.
Hypothetical In Vitro Efficacy Profile: A Comparative Approach
To assess the potential of this compound, a direct comparison with established endothelin receptor antagonists (ERAs) is recommended. The following tables provide a template for summarizing key quantitative data from in vitro assays.
Table 1: Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| This compound | ETA Receptor | Radioligand Binding | Data to be determined | Data to be determined |
| ETB Receptor | Radioligand Binding | Data to be determined | Data to be determined | |
| Bosentan | ETA Receptor | Radioligand Binding | 4.7 | 27 |
| ETB Receptor | Radioligand Binding | 95 | 500 | |
| Ambrisentan | ETA Receptor | Radioligand Binding | 0.011 | 1 |
| ETB Receptor | Radioligand Binding | >1000 | >10,000 | |
| Macitentan | ETA Receptor | Radioligand Binding | 0.5 | 2.5 |
| ETB Receptor | Radioligand Binding | 390 | 1700 |
Table 2: Functional Antagonism in Cellular Assays
| Compound | Cell Line | Functional Assay | IC50 (nM) |
| This compound | Vascular Smooth Muscle Cells | Calcium Mobilization | Data to be determined |
| Vascular Smooth Muscle Cells | Proliferation Assay | Data to be determined | |
| Bosentan | Vascular Smooth Muscle Cells | Calcium Mobilization | 35 (ETA) / 1300 (ETB) |
| Ambrisentan | Vascular Smooth Muscle Cells | Calcium Mobilization | 4.6 (ETA) |
| Macitentan | Vascular Smooth Muscle Cells | Calcium Mobilization | 1.3 (ETA) |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for reproducible and comparable results.
1. Radioligand Binding Assay for Endothelin Receptors (ETA and ETB)
-
Objective: To determine the binding affinity of the test compound to ETA and ETB receptors.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing either human ETA or ETB receptors.
-
Incubate the membranes with a radiolabeled endothelin ligand (e.g., [125I]-ET-1) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit endothelin-1 (ET-1) induced calcium release.
-
Methodology:
-
Culture vascular smooth muscle cells or other relevant cell types expressing endothelin receptors.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known concentration of ET-1.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Determine the IC50 value of the test compound for the inhibition of the ET-1-induced calcium signal.
-
3. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Objective: To evaluate the effect of the test compound on ET-1-induced cell proliferation.
-
Methodology:
-
Seed vascular smooth muscle cells in a 96-well plate and serum-starve to synchronize the cell cycle.
-
Treat the cells with varying concentrations of the test compound in the presence or absence of ET-1.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add MTT reagent or CellTiter-Glo® reagent to the wells and incubate.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of inhibition of ET-1-induced proliferation and determine the IC50 value.
-
Mandatory Visualizations
Endothelin Signaling Pathway and Point of Intervention
Caption: Endothelin signaling pathway and the hypothetical antagonistic action of the test compound.
Experimental Workflow for In Vitro Efficacy Validation
Caption: A stepwise workflow for the in vitro validation of the test compound's efficacy.
5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione vs. other pyrimidine derivatives in antimicrobial studies
In the quest for novel antimicrobial agents, pyrimidine and its derivatives have emerged as a promising class of heterocyclic compounds. Their structural diversity allows for a wide range of biological activities, making them a focal point for drug discovery and development. This guide provides a comparative overview of the antimicrobial performance of various pyrimidine derivatives, with a conceptual focus on 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, placed in the context of other experimentally evaluated compounds from the same family.
While specific antimicrobial data for this compound is not publicly available in the reviewed literature, this guide will draw comparisons with other notable pyrimidine derivatives to provide a valuable reference for researchers. The presented data is based on published in vitro studies and aims to offer a clear, data-driven perspective on the potential of this chemical class.
Comparative Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition against a panel of pathogenic bacteria and fungi. The following tables summarize the performance of several distinct pyrimidine derivatives from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives against Bacterial Strains
| Compound/Derivative Class | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Polysubstituted Pyrimidines (Compound 2) | - | 125 µg/mL | - | 250 µg/mL | [1] |
| Pyrimido[4,5-d]pyrimidine-4-ones (Compound 2a) | 100 µg/mL | 100 µg/mL | 100 µg/mL | - | [2] |
| Pyrido[2,3-d:6,5-d']dipyrimidines (Compound 3a) | 50 µg/mL | 50 µg/mL | 50 µg/mL | - | [2] |
| 1,2,4-Triazolo[1,5-a]pyrimidines (Compound IV) | MIC: 0.25–2.0 μg/mL | - | MIC: 0.25–2.0 μg/mL | - | [3][4] |
| Ampicillin (Reference) | - | 250 µg/mL | - | 250 µg/mL | [1] |
| Ciprofloxacin (Reference) | - | - | - | - | [3] |
Table 2: Antifungal Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Candida albicans | Reference |
| Polysubstituted Pyrimidines (Compound 2) | 500 µg/mL | [1] |
| Pyrido[2,3-d:6,5-d']dipyrimidines (Compound 3c) | 50 µg/mL | [2] |
| 1,2,4-Triazolo[1,5-a]pyrimidines | MIC: 15.50–26.30 μM | [3] |
| Amphotericin B (Reference) | 100 µg/mL | [2] |
| Fluconazole (Reference) | MIC: 11.50–17.50 μM | [3] |
Experimental Methodologies
The antimicrobial activity of the pyrimidine derivatives cited in this guide was predominantly assessed using the following standard protocols:
Disk-Diffusion Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) for 18-24 hours at 37°C to achieve a standardized cell density.[5]
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Test Compounds: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing, as described in the methodologies above.
Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.
Concluding Remarks
The pyrimidine scaffold is a versatile platform for the development of new antimicrobial agents. The comparative data presented herein highlights the potent activity of certain classes of pyrimidine derivatives against a range of pathogenic microbes. While direct experimental evidence for the antimicrobial properties of this compound is currently lacking in the scientific literature, the promising results from related compounds underscore the potential of this specific molecule and warrant its further investigation. The methodologies and comparative data provided in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery.
References
- 1. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jksus.org [jksus.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo testing methodologies and efficacy data for compounds targeting critical pathways in platelet aggregation, specifically the P2Y12 and thromboxane A2 (TXA2) pathways. While direct in vivo data for the novel compound 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione is not publicly available, this guide will focus on established and clinically relevant compounds that act on these pathways, providing a framework for preclinical evaluation. The comparison includes standard-of-care P2Y12 inhibitors, clopidogrel and prasugrel, and the novel glycoprotein (GP) IIb/IIIa antagonist RUC-4 as a representative of an alternative antiplatelet strategy.
Compound Mechanisms of Action
Platelet activation and aggregation are complex processes involving multiple signaling pathways. The P2Y12 receptor, activated by adenosine diphosphate (ADP), and the thromboxane A2 (TXA2) pathway are central to amplifying and sustaining platelet activation.
-
P2Y12 Inhibitors (e.g., Clopidogrel, Prasugrel): These are thienopyridine prodrugs that are metabolized into active forms. Their active metabolites irreversibly bind to the P2Y12 receptor, blocking ADP-mediated platelet activation and aggregation. Prasugrel is known to be a more potent inhibitor than clopidogrel due to its more efficient conversion to its active metabolite.[1][2]
-
Thromboxane Pathway Inhibitors (e.g., Aspirin): Aspirin inhibits cyclooxygenase-1 (COX-1), an enzyme essential for the synthesis of TXA2 from arachidonic acid. By blocking TXA2 production, aspirin reduces a key amplification signal for platelet activation.
-
Glycoprotein IIb/IIIa Inhibitors (e.g., RUC-4): These agents target the final common pathway of platelet aggregation. The GP IIb/IIIa receptor, upon platelet activation, changes conformation to bind fibrinogen, leading to platelet cross-linking. RUC-4 is a novel antagonist of this receptor, preventing fibrinogen binding and subsequent platelet aggregation.[3][4][5]
In Vivo Efficacy Comparison
The in vivo efficacy of antiplatelet agents is commonly evaluated in animal models of thrombosis, such as the ferric chloride-induced carotid artery thrombosis model.[6][7][8][9][10] The primary endpoints in these studies are typically the time to vessel occlusion and the extent of platelet aggregation.
P2Y12 Inhibitors: Prasugrel vs. Clopidogrel
Prasugrel consistently demonstrates more potent and rapid inhibition of platelet aggregation compared to clopidogrel in both preclinical and clinical studies.[1][2][11][12][13]
| Parameter | Prasugrel | Clopidogrel | Reference |
| Relative Potency | ~10-fold more potent than clopidogrel | Standard | [1][2] |
| Onset of Action | Maximal effect ~1 hour after 60 mg loading dose | Maximal effect 2-4 hours after 600 mg loading dose | [2] |
| Inhibition of Platelet Aggregation (IPA) at 4 hours | 82.5% | 71.1% | [11] |
| IPA at 30 days (maintenance dose) | 84.1% | 67.4% | [11] |
| High On-Treatment Platelet Reactivity (PRU >235) | 15.0% (with 5 mg dose) | 56.5% (with 75 mg dose) | [12] |
PRU: P2Y12 Reaction Unit, a measure of platelet reactivity.
Glycoprotein IIb/IIIa Inhibitor: RUC-4
RUC-4 has been evaluated in non-human primates and mouse models, demonstrating rapid onset of action and potent antithrombotic effects.[3][4][5][14]
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Non-human primates (Macaca fascicularis) | Intramuscular (IM) | 1.0, 1.93, 3.86 mg/kg | >80% inhibition of ADP-induced platelet aggregation within 15-30 minutes. Dose-dependent duration of action (4.5 to 24 hours). | [3][4][14] |
| Mouse | Not specified | Not specified | Prevented FeCl3-induced thrombotic occlusion of the carotid artery. | [3][4][5] |
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This is a widely used and reproducible model for evaluating the efficacy of antithrombotic agents in vivo.[6][7][8][9][10]
Objective: To induce endothelial injury in the carotid artery using ferric chloride (FeCl3) and measure the time to thrombotic occlusion in the presence and absence of test compounds.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Dissecting microscope
-
Doppler flow probe and flowmeter
-
Filter paper strips (1x2 mm)
-
Ferric chloride (FeCl3) solution (e.g., 7.5% in distilled water)
-
Saline solution
-
Test compounds and vehicle control
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse via intraperitoneal injection.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissues and vagus nerve.[8]
-
-
Baseline Blood Flow Measurement:
-
Place a Doppler flow probe around the isolated carotid artery to measure baseline blood flow.
-
-
Thrombus Induction:
-
Temporarily place a small piece of plastic film under the artery to isolate it from surrounding tissues.[8]
-
Soak a strip of filter paper in the FeCl3 solution and apply it topically to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[7][8]
-
After the specified time, remove the filter paper and rinse the artery with saline.[10]
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to stable vessel occlusion, defined as the cessation of blood flow (e.g., flow < 50% of baseline) for a predetermined duration.[10]
-
-
Drug Administration:
-
Test compounds or vehicle are typically administered (e.g., intravenously, orally) at a specified time before the FeCl3 injury.
-
Signaling Pathways and Experimental Workflow
Caption: Platelet activation signaling pathways and points of inhibition.
Caption: Experimental workflow for the ferric chloride-induced thrombosis model.
References
- 1. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RUC-4: A Novel αIIbβ3 Antagonist for Pre-hospital Therapy of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 9. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. A comparative evaluation of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized Comparison of the Platelet Inhibitory Efficacy between Low Dose Prasugrel and Standard Dose Clopidogrel in Patients Who Underwent Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Preclinical studies of RUC-4, a novel platelet αIIbβ3 antagonist, in non-human primates and with human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Cross-Reactivity Profile of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione Remains Undefined
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity and cross-reactivity of the chemical compound 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. Despite its availability from various chemical suppliers, no substantive experimental data on its pharmacological effects, mechanism of action, or potential molecular targets has been published.
Currently, information on this compound is limited to its basic chemical properties. It is identified by the CAS number 150728-12-4 and has a molecular formula of C15H12N4O4 and a molecular weight of 312.28 g/mol .[1][2][3][4] Beyond these fundamental details, its role in biological systems is yet to be elucidated.
The core structure of the molecule, containing a [2,2'-bipyrimidine]-4,6(1H,5H)-dione moiety, is found in various compounds with reported biological activities, including antimicrobial and cytotoxic effects.[5] However, the specific substitutions on this scaffold, such as the 5-(2-Methoxyphenoxy) group, are critical in determining its pharmacological profile. Without dedicated research on this particular derivative, any assumptions about its activity based on structural similarity to other bipyrimidine-diones would be purely speculative.
The Challenge of Comparative Analysis
The absence of biological data for this compound makes it impossible to construct a meaningful comparison guide as requested. To objectively compare its performance with other alternatives, foundational knowledge of its primary biological target and its potency and selectivity is required. Such a comparison would necessitate experimental data from assays measuring its inhibitory or binding affinity against a panel of relevant molecular targets.
For context, a typical cross-reactivity profile for a compound intended for drug development would involve screening against a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to identify any off-target interactions. This information is crucial for predicting potential side effects and understanding the compound's overall safety and efficacy.
Future Directions
The lack of information on this compound presents an opportunity for novel research. Future investigations could focus on:
-
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify its primary biological target(s).
-
In Vitro Profiling: Screening the compound against diverse panels of kinases and other enzymes to establish a preliminary cross-reactivity profile.
-
Cell-Based Assays: Evaluating its effects on various cellular signaling pathways to understand its functional consequences.
Until such studies are conducted and the results are published in peer-reviewed literature, the cross-reactivity profile and therapeutic potential of this compound will remain unknown. Consequently, a data-driven comparison with alternative compounds cannot be provided at this time.
References
A Comparative Guide to the Synthesis of Acetylsalicylic Acid (Aspirin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of common synthesis methods for acetylsalicylic acid, the active ingredient in Aspirin. By presenting key performance indicators, detailed experimental protocols, and visual representations of the underlying biochemical pathway and experimental workflows, this document serves as a valuable resource for optimizing laboratory and industrial production.
Performance Benchmark of Aspirin Synthesis Methods
The selection of a synthetic route for acetylsalicylic acid depends on a variety of factors, including desired yield, purity, reaction time, cost, and environmental impact. The following table summarizes quantitative data for the most prevalent methods.
| Synthesis Method | Acetylating Agent | Catalyst | Typical Yield (%) | Reaction Time | Purity (Typical Melting Point) | Key Advantages | Key Disadvantages |
| Conventional Heating | Acetic Anhydride | H₂SO₄ or H₃PO₄ | 70-90% | 15-60 minutes | 135-138°C | High yield, well-established, cost-effective. | Use of corrosive acids, requires heating. |
| Microwave Irradiation | Acetic Anhydride | None or H₃PO₄ | 80-95% | 5-10 minutes | 136-140°C | Rapid synthesis, high yield, energy efficient. | Requires specialized microwave equipment. |
| Acetyl Chloride | Acetyl Chloride | Pyridine | ~85% (lab scale) | 15-30 minutes | 135-137°C | High reactivity of acetyl chloride. | Produces corrosive HCl gas, pyridine is toxic. |
| Acetic Acid | Acetic Acid | H₂SO₄ | Lower (<50%) | Several hours | Variable | Uses a less harsh acetylating agent. | Slow reaction rate, low yield, reversible reaction. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are intended for laboratory-scale synthesis and should be performed with appropriate safety precautions in a fume hood.
Method 1: Conventional Synthesis using Acetic Anhydride
This is the most common laboratory method for preparing aspirin.
Materials:
-
Salicylic acid (2.0 g)
-
Acetic anhydride (5.0 mL)
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄) (5 drops)
-
Distilled water
-
Ice bath
-
Erlenmeyer flask (125 mL)
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Hot plate
Procedure:
-
Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.
-
In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask.
-
Slowly add 5 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture while swirling the flask.
-
Gently heat the flask on a hot plate in a water bath at approximately 50-60°C for 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Slowly and cautiously add 20 mL of cold distilled water to the cooled mixture to hydrolyze any excess acetic anhydride.
-
Place the flask in an ice bath to facilitate the crystallization of aspirin.
-
Collect the aspirin crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Allow the crystals to dry completely on the filter paper.
Method 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time.
Materials:
-
Salicylic acid (2.0 g)
-
Acetic anhydride (5.0 mL)
-
85% phosphoric acid (H₃PO₄) (3-4 drops, optional)
-
Microwave-safe reaction vessel
-
Microwave synthesizer
-
Distilled water
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place 2.0 g of salicylic acid and 5.0 mL of acetic anhydride into a microwave-safe reaction vessel.
-
Add 3-4 drops of 85% phosphoric acid (if a catalyst is used).
-
Place the vessel in the microwave synthesizer and irradiate at a power of 300-400W for 5-7 minutes.
-
Carefully remove the vessel from the microwave and allow it to cool to room temperature in a fume hood.
-
Slowly add 20 mL of cold distilled water to the vessel to precipitate the product and hydrolyze excess acetic anhydride.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the aspirin crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with ice-cold distilled water.
-
Dry the product.
Method 3: Synthesis using Acetyl Chloride
This method utilizes a more reactive acetylating agent.
Materials:
-
Salicylic acid (2.0 g)
-
Acetyl chloride (3.0 mL)
-
Pyridine (4.0 mL)
-
Dry conical flask (100 mL)
-
Ice bath
-
Distilled water
-
Büchner funnel and filter paper
Procedure:
-
In a dry 100 mL conical flask, dissolve 2.0 g of salicylic acid in 4.0 mL of pyridine.
-
Cool the flask in an ice bath.
-
Slowly and carefully add 3.0 mL of acetyl chloride to the solution while keeping it in the ice bath and swirling.
-
Allow the mixture to stand at room temperature for 10 minutes.
-
Pour the reaction mixture into 50 mL of cold water to precipitate the aspirin.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold distilled water.
-
Recrystallize the crude product from an ethanol-water mixture if necessary.
-
Dry the purified aspirin.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Acetylsalicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Aspirin irreversibly acetylates a serine residue in the active site of the COX enzymes, thereby blocking their activity.
Caption: Aspirin's inhibition of COX-1 and COX-2 enzymes.
Experimental Workflow
The general workflow for the synthesis and purification of aspirin is outlined below. This process is fundamental to all the described methods, with variations in the reaction conditions.
Caption: General workflow for aspirin synthesis and purification.
Unraveling the Profile of a Bosentan-Related Compound: A Comparative Analysis of Endothelin Receptor Antagonists
For the attention of researchers, scientists, and drug development professionals, this guide addresses the compound 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. Extensive investigation reveals a significant absence of publicly available data on the biological efficacy and mechanism of action of this specific molecule. However, its identity as a known process-related impurity and synthetic intermediate of the established drug Bosentan positions it within the therapeutic class of endothelin receptor antagonists (ERAs).[1][2][3]
Therefore, this guide will provide a comprehensive comparison of well-characterized, standard reference ERAs, including Bosentan, Ambrisentan, and Macitentan. This comparative analysis will serve as a crucial resource for researchers interested in the structure-activity relationships and therapeutic potential of compounds within this class.
Comparative Efficacy of Standard Endothelin Receptor Antagonists
The efficacy of ERAs is primarily evaluated in the context of Pulmonary Arterial Hypertension (PAH). Key endpoints in clinical trials include the improvement in exercise capacity, typically measured by the 6-minute walk distance (6MWD), and the delay in clinical worsening. The following table summarizes key efficacy data from pivotal clinical trials for the standard reference compounds.
| Compound | Trade Name | Target Receptor(s) | Pivotal Clinical Trial(s) | Key Efficacy Outcomes |
| Bosentan | Tracleer® | ETA and ETB | BREATHE-1 | Improved 6MWD by a mean of 44 meters compared to placebo.[4] |
| Ambrisentan | Letairis®, Volibris® | Selective ETA | ARIES-1 | Improved 6MWD by a mean of 51 meters (at the highest dose) compared to placebo.[4] |
| Macitentan | Opsumit® | ETA and ETB | SERAPHIN | Improved 6MWD by a mean of 12.5 meters compared to placebo; significantly reduced morbidity and mortality.[4] |
Network meta-analyses suggest that while all approved ERAs demonstrate efficacy, Ambrisentan may offer a favorable balance of efficacy and tolerability.[5] Bosentan is also considered effective but carries a higher risk of certain adverse effects.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used to assess the efficacy of endothelin receptor antagonists.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity and selectivity of a compound for endothelin receptor subtypes (ETA and ETB).
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.
-
Radioligand Binding: The membranes are incubated with a radiolabeled endothelin peptide (e.g., [125I]-ET-1) in the presence of varying concentrations of the test compound.
-
Separation and Detection: Bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is used to determine the binding affinity (Ki).
-
In Vivo Models of Pulmonary Arterial Hypertension
-
Objective: To evaluate the therapeutic efficacy of a compound in a living organism exhibiting PAH-like symptoms.
-
Methodology (Monocrotaline-induced PAH in Rats):
-
Induction of PAH: A single subcutaneous injection of monocrotaline is administered to rats to induce pulmonary vascular remodeling and hypertension.
-
Treatment: After a set period for disease development, animals are treated daily with the test compound or a vehicle control via oral gavage.
-
Hemodynamic Assessment: After the treatment period, right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization to assess the severity of pulmonary hypertension.
-
Histopathological Analysis: Lung and heart tissues are collected for histological examination to assess the degree of pulmonary vascular remodeling and right ventricular hypertrophy.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating a novel ERA.
Caption: Endothelin-1 signaling and points of intervention by ERAs.
Caption: A generalized experimental workflow for ERA drug discovery.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy | MDPI [mdpi.com]
- 5. Comparative efficacy and acceptability of endothelin receptor antagonists for pulmonary arterial hypertension: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of patented derivatives of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione, focusing on their role as endothelin receptor antagonists. This guide provides a comparative assessment of their performance, supported by experimental data and detailed methodologies.
The compound this compound serves as a crucial intermediate in the synthesis of a significant class of therapeutic agents known as endothelin (ET) receptor antagonists. The endothelin system, particularly the potent vasoconstrictor endothelin-1 (ET-1), plays a pivotal role in the pathophysiology of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH). By blocking the ET-A and ET-B receptors, these antagonists mitigate the harmful effects of elevated ET-1 levels, leading to vasodilation and a reduction in pulmonary vascular resistance.
This guide delves into the patent landscape of derivatives stemming from this core chemical structure, with a primary focus on Bosentan, the first dual ET-A/ET-B receptor antagonist approved for the treatment of PAH. We will also draw comparisons with other prominent endothelin receptor antagonists, namely Ambrisentan and Macitentan, to provide a comprehensive overview of their relative performance based on preclinical and clinical data.
Comparative Performance of Endothelin Receptor Antagonists
The efficacy and safety of endothelin receptor antagonists have been extensively evaluated in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies for Bosentan, Ambrisentan, and Macitentan, offering a direct comparison of their clinical performance.
| Table 1: Clinical Efficacy in Pulmonary Arterial Hypertension (PAH) | |||
| Drug | Pivotal Clinical Trial(s) | Primary Endpoint | Key Outcome (Placebo-Corrected) |
| Bosentan | BREATHE-1[1] | Change in 6-Minute Walk Distance (6MWD) at 16 weeks | Increase of 44 meters[2] |
| Ambrisentan | ARIES-1 & ARIES-2[3][4] | Change in 6MWD at 12 weeks | ARIES-1: 5mg, +31m; 10mg, +51mARIES-2: 2.5mg, +32m; 5mg, +59m[3][5] |
| Macitentan | SERAPHIN[6][7] | Time to first morbidity or mortality event | 45% risk reduction with 10mg dose[6][8] |
| Table 2: Pharmacokinetic Properties | |||
| Drug | Bioavailability | Plasma Protein Binding | Elimination Half-life |
| Bosentan | ~50% | >98% | ~5 hours |
| Ambrisentan | High (not specified) | High (not specified) | 9 to 15 hours[9] |
| Macitentan | High (not specified) | >99% | ~16 hours |
| Table 3: Key Adverse Events | |||
| Drug | Hepatotoxicity (Elevated Aminotransferases) | Peripheral Edema | Anemia |
| Bosentan | Significant risk, requires monthly monitoring | Increased risk | Increased risk |
| Ambrisentan | Lower risk compared to Bosentan | Increased risk | Lower risk compared to Bosentan and Macitentan |
| Macitentan | Lower risk compared to Bosentan[6] | Lower risk compared to Ambrisentan | Increased risk |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the preclinical and clinical evaluation of these endothelin receptor antagonists, as described in various patents and publications.
In Vitro Endothelin Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for ET-A and ET-B receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ET-A or ET-B receptors.
-
Radioligand: [¹²⁵I]-ET-1 is used as the radioligand.
-
Assay Conditions: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing bovine serum albumin and a cocktail of protease inhibitors.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
In Vitro Functional Assay: Inhibition of Endothelin-1 Induced Vasoconstriction
Objective: To assess the functional antagonist activity of a test compound in a physiologically relevant system.
General Protocol:
-
Tissue Preparation: Rings of isolated rat aorta or other suitable blood vessels are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Tension Recording: Changes in isometric tension are recorded using a force transducer.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with the test compound at various concentrations for a defined period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to ET-1 is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the ET-1 concentration-response curve caused by the antagonist is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.
In Vivo Animal Model: Monocrotaline-Induced Pulmonary Hypertension in Rats
Objective: To evaluate the in vivo efficacy of a test compound in a well-established animal model of PAH.[10][11][12]
General Protocol:
-
Disease Induction: Male Wistar rats are injected with a single subcutaneous or intraperitoneal dose of monocrotaline (MCT) to induce pulmonary hypertension.
-
Compound Administration: The test compound or vehicle is administered orally or via another appropriate route, typically starting on the day of MCT injection or after the development of established PAH.
-
Hemodynamic Measurements: After a specified treatment period (e.g., 4 weeks), rats are anesthetized, and right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weight of the RV to the LV+S (RV/LV+S) is calculated as an index of right ventricular hypertrophy.
-
Histopathology: Lung tissue is collected for histological analysis to assess the degree of pulmonary vascular remodeling.
-
Data Analysis: The effects of the test compound on hemodynamic parameters, right ventricular hypertrophy, and vascular remodeling are compared to the vehicle-treated group.
Visualizing the Path to Treatment
The following diagrams illustrate the signaling pathway of endothelin and the general workflow for the development and evaluation of endothelin receptor antagonists.
References
- 1. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Macitentan in pulmonary arterial hypertension: The SERAPHIN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macitentan in pulmonary arterial hypertension: The SERAPHIN trial | Global Cardiology Science and Practice [globalcardiologyscienceandpractice.com]
- 8. Long-Term Safety, Tolerability and Survival in Patients with Pulmonary Arterial Hypertension Treated with Macitentan: Results from the SERAPHIN Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Endothelin receptor antagonists in preclinical models of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Disposal Protocol for 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
For Immediate Use by Laboratory Professionals
This document provides a comprehensive guide for the safe and compliant disposal of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. Given the absence of a specific Safety Data Sheet (SDS) with definitive toxicological and environmental hazard data, a precautionary approach is mandatory. All waste containing this compound, including contaminated labware, must be treated as hazardous chemical waste.
Consultation with your institution's Environmental Health and Safety (EHS) department is a prerequisite to any disposal activities to ensure full compliance with local, state, and federal regulations.
Chemical and Physical Properties
A summary of known properties for this compound is provided below. The lack of comprehensive hazard data necessitates handling this compound with care.
| Property | Value | Source |
| CAS Number | 150728-12-4 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₂N₄O₄ | [1][2][3][4] |
| Molecular Weight | 312.28 g/mol | [1][5] |
| Appearance | Reported as white or yellow solid powder | [4][6] |
| Classification | Heterocyclic Compound | [2] |
| Hazard Summary | Toxicological properties have not been thoroughly investigated. Treat as hazardous. | [5] |
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Waste Identification and Segregation
-
Hazardous Waste Designation : Due to the unknown toxicity, all waste streams containing this compound must be classified as hazardous chemical waste.
-
Waste Segregation : This compound is a non-halogenated organic chemical. It is crucial to segregate this waste from halogenated waste streams to facilitate proper disposal by specialized waste management services.[7] Do not mix with incompatible waste types such as strong acids, bases, or oxidizers.[8]
Waste Collection and Container Management
-
Solid Waste :
-
Collect pure compound, contaminated personal protective equipment (PPE) (e.g., gloves, lab coats), and other solid materials (e.g., weighing paper, contaminated silica gel) in a designated, leak-proof container with a secure lid.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a dedicated, sealed, and compatible waste container (e.g., an HDPE or glass bottle with a screw cap).
-
Ensure the container is clearly marked as "Non-Halogenated Organic Waste".[7][9]
-
Leave at least 10% headspace in liquid waste containers to allow for vapor expansion and prevent spills.
-
-
Empty "Sharps" and Glassware :
-
Dispose of contaminated needles, syringes, and other sharps in a designated sharps container.
-
Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the glassware can typically be disposed of in a designated broken glass box, but confirm this with your institutional EHS policy.
-
Labeling
Proper labeling is critical for safety and compliance. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The concentration of the chemical in the waste stream.
-
The name and contact information of the generating laboratory or principal investigator.
-
The accumulation start date.
-
All identified hazards (e.g., "Toxic," "Caution: Substance with Unknown Toxicological Hazards").
Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.
-
Keep waste containers securely closed at all times, except when adding waste.
Disposal Request and Pickup
-
Once the waste container is full or you are ready for disposal, submit a chemical waste pickup request to your institution's EHS department through their specified procedure.
-
Do not dispose of this chemical down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for a chemical with unknown hazards.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. This compound, CasNo.150728-12-4 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 5. (2,2'-Bipyrimidine)-4,6(1H,5H)-dione, 5-(2-methoxyphenoxy)- | C15H12N4O4 | CID 11109730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 150728-12-4 [chemicalbook.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. nationalacademies.org [nationalacademies.org]
- 9. ethz.ch [ethz.ch]
Essential Safety and Operational Guidance for Handling 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Disclaimer: No specific safety data sheet (SDS) for this compound was identified. The following guidance is based on the safety data sheet for the closely related compound, 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, and general laboratory safety principles. It is imperative to handle this compound with caution, treating it as potentially hazardous.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately in accordance with institutional protocols. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Eye protection is mandatory to prevent contact with dust or splashes. A face shield may be required for operations with a high risk of splashing. |
| Body | Laboratory coat | A buttoned, long-sleeved lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling and Experimental Protocols
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to control exposure to airborne particles.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order before beginning any work.
2. Procedural Steps for Handling:
-
Preparation: Before handling, clearly label all containers with the chemical name and any known hazards.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or other contained ventilation device to prevent the generation and dispersal of dust.
-
Personal Hygiene: Avoid direct contact with the skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Spill Response: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Use an absorbent material to contain liquid spills. For solid spills, carefully scoop the material into a sealed container for disposal, avoiding dust generation.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated solid waste, including disposable gloves, weighing papers, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Container Labeling: Label the waste container with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Visual Workflow for Safe Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
